molecular formula Cl2H2MgO9 B1587889 Magnesium perchlorate hydrate CAS No. 64010-42-0

Magnesium perchlorate hydrate

Cat. No.: B1587889
CAS No.: 64010-42-0
M. Wt: 241.22 g/mol
InChI Key: KKFFNQXCJMNXHI-UHFFFAOYSA-L
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Description

Magnesium perchlorate hydrate is a useful research compound. Its molecular formula is Cl2H2MgO9 and its molecular weight is 241.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

magnesium;diperchlorate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2ClHO4.Mg.H2O/c2*2-1(3,4)5;;/h2*(H,2,3,4,5);;1H2/q;;+2;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKFFNQXCJMNXHI-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl2H2MgO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426015
Record name Magnesium perchlorate hydrate
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Molecular Weight

241.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64010-42-0
Record name Magnesium perchlorate hydrate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Magnesium perchlorate hydrate
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Historical Context of Magnesium Perchlorate Hydrate Research

The initial preparation of magnesium perchlorate (B79767) can be traced back to the early 19th century with the work of Serullas. zenodo.org However, more detailed investigations into its properties and hydrated forms began in the early 20th century. A significant milestone in the study of this compound was the 1922 paper by H. H. Willard and G. Frederick Smith from the University of Michigan. zenodo.orgacs.org Their research detailed the preparation of anhydrous magnesium perchlorate as well as its hexahydrate (Mg(ClO₄)₂·6H₂O) and a lower hydrate (B1144303), the trihydrate (Mg(ClO₄)₂·3H₂O). zenodo.org Prior to their work, Weinland and Ensgraber had prepared the hexahydrate, but Willard and Smith were the first to thoroughly characterize the trihydrate, noting its slow formation from the hexahydrate when dried over phosphorus pentoxide. zenodo.org

The pioneering work of G. Frederick Smith was also instrumental in the commercialization of magnesium perchlorate as a highly effective desiccant. wikipedia.orggfschemicals.com He developed improvements in its manufacture and marketed it under trade names like "Dehydrite" for the trihydrate and "Anhydrone" for the anhydrous form. wikipedia.orggfschemicals.com These developments made magnesium perchlorate readily available for widespread use in analytical and organic chemistry laboratories. gfschemicals.com

Significance in Advanced Chemical Research

The significance of magnesium perchlorate (B79767) hydrate (B1144303) in modern chemical research extends beyond its traditional role as a desiccant. Its unique properties have led to its application as a catalyst in a variety of organic transformations and as a component in electrochemical systems.

As a powerful drying agent, anhydrous magnesium perchlorate is recognized for its ability to efficiently remove water from gases and organic solvents. sigmaaldrich.combiocompare.com This property is crucial in many sensitive chemical reactions where the presence of moisture can lead to undesirable side reactions or catalyst deactivation.

In the realm of catalysis, magnesium perchlorate functions as an effective Lewis acid. sigmaaldrich.comlookchem.com This catalytic activity has been harnessed in several important organic reactions:

Synthesis of α-Aminophosphonates: Magnesium perchlorate has been shown to be a highly efficient catalyst for the one-pot, three-component Kabachnik-Fields reaction, which synthesizes α-aminophosphonates from an amine, a carbonyl compound (aldehyde or ketone), and a phosphite (B83602). nih.govacs.orgorganic-chemistry.org Research indicates that the reaction proceeds efficiently under solvent-free conditions, and the catalytic activity of magnesium perchlorate is superior to other metal perchlorates and triflates. nih.govacs.org

Knoevenagel Condensation: It serves as a catalyst for the Knoevenagel condensation between β-diketones and aldehydes, facilitating the formation of new carbon-carbon bonds under mild conditions. sigmaaldrich.comlookchem.comresearchgate.net

Diels-Alder Reactions: Magnesium perchlorate has been employed as a catalyst in Diels-Alder reactions, for instance, in the reaction between cyclopentadiene (B3395910) and 3-acryloyl-1,3-oxazolin-2-one. sigmaaldrich.comalfachemic.com Ultrafast two-dimensional infrared spectroscopy has been used to study the substrate-catalyst complexes in these reactions, providing deeper insights into the reaction mechanisms. nih.gov

Other Catalytic Applications: Its catalytic utility also includes the preparation of imines and phenylhydrazones and the protection of alcohols as t-butyl ethers. sigmaaldrich.combiocompare.com

Beyond catalysis, magnesium perchlorate is being investigated for its potential application as an electrolyte in rechargeable magnesium batteries. ekb.egacs.orgbeilstein-journals.org Research into non-aqueous liquid electrolytes containing magnesium perchlorate aims to develop safer and more efficient energy storage systems. ekb.egacs.org However, challenges remain, as some studies indicate that common electrolytes like magnesium perchlorate in acetonitrile (B52724) can be nucleophilic and may not be suitable for all magnesium-sulfur battery configurations. nih.gov

Overview of Hydration States and Their Academic Relevance

Synthesis via Magnesium Carbonate and Perchloric Acid Reaction

A common laboratory and industrial method for preparing magnesium perchlorate involves the reaction of magnesium carbonate (MgCO₃) with an aqueous solution of perchloric acid (HClO₄). google.combrainly.comvaia.com In this process, concentrated perchloric acid is typically added to a suspension of excess magnesium carbonate in water. google.com The amount of water used is generally sufficient to dissolve the final magnesium perchlorate product. google.com The reaction proceeds as follows:

MgCO₃(s) + 2HClO₄(aq) → Mg(ClO₄)₂(aq) + H₂O(l) + CO₂(g) brainly.comyoutube.comwebqc.org

Vigorous stirring is essential during the addition of perchloric acid to facilitate the removal of the carbon dioxide gas that is generated as a byproduct. google.com

To optimize the synthesis of magnesium perchlorate from magnesium carbonate and perchloric acid, several factors must be carefully controlled. The rate of addition of perchloric acid is a critical parameter to manage the effervescence caused by the release of carbon dioxide. google.com Temperature control is also important; while the reaction can proceed at room temperature, gentle heating may be employed to ensure complete reaction, though excessive heat should be avoided.

Byproduct management primarily involves the safe and efficient removal of carbon dioxide gas. This is typically achieved through vigorous agitation of the reaction mixture and ensuring adequate ventilation. google.com After the reaction is complete, the excess magnesium carbonate is filtered off, and the resulting solution of magnesium perchlorate can be concentrated by evaporation to induce crystallization of the hydrated salt. zenodo.org To achieve a neutral product, a small amount of magnesium carbonate can be added to the final solution to react with any residual perchloric acid. google.com

Direct Reaction of Magnesium Metal with Water in the Presence of Perchloric Acid

A method for producing high-purity magnesium perchlorate involves the direct reaction of magnesium metal with water, initiated by a small amount of perchloric acid. google.com This process occurs in two main stages. First, magnesium metal reacts with water in the presence of a catalytic amount of perchloric acid to form a highly dispersed aqueous slurry of hydrated magnesium oxide (MgO(H₂O)x). google.com Subsequently, concentrated perchloric acid is gradually added to this slurry to produce an aqueous solution of magnesium perchlorate. google.com

The reaction of magnesium metal with water is highly exothermic, releasing approximately two-thirds of the total heat of reaction during the initial stage. google.com Effective temperature control is crucial to prevent uncontrolled boiling and ensure a safe reaction. This is often managed by carrying out the reaction at the boiling point of water, allowing the heat to be dissipated through the evaporation of water. google.com The water vapor can then be condensed and returned to the reactor. google.com The subsequent addition of concentrated perchloric acid to the hydrated magnesium oxide slurry is also exothermic and must be controlled by regulating the rate of acid addition and employing external cooling to keep the temperature below the boiling point of the mixture. google.com

The purity of the final magnesium perchlorate product is highly dependent on the purity of the starting materials. Using high-purity magnesium metal (e.g., 99.8% or higher) is essential for obtaining a high-purity product. google.com This method avoids impurities such as iron, heavy metals, chlorides, and sulfates that are often present in magnesium carbonate or magnesium oxide derived from natural sources. google.com After the reaction, the pH of the solution can be adjusted to near neutrality by adding a small amount of magnesium carbonate, which also helps to adsorb and remove any residual heavy metal salts. google.com The final solution is then typically filtered to remove any solid impurities before crystallization. google.com

Anodic Oxidation Pathways for Magnesium Perchlorate Formation

ClO₃⁻ + H₂O → ClO₄⁻ + 2H⁺ + 2e⁻ exrockets.com

This method is advantageous as it can produce high-purity magnesium perchlorate. The process is typically carried out in an electrolytic cell with a platinum or platinum-coated titanium anode and a rotating stainless steel cathode. exrockets.comresearchgate.net The rotation of the cathode is crucial to prevent the precipitation of magnesium hydroxide (B78521) on its surface, which would otherwise impede the process. exrockets.com

The efficiency of the electrochemical synthesis is influenced by several parameters, including electrolyte concentration, current density, pH, and temperature. exrockets.comresearchgate.net Studies have shown that current efficiency increases with increasing temperature, which may be due to the increased solubility of magnesium hydroxide. exrockets.com A maximum current efficiency of 65-72% has been reported under optimized conditions. exrockets.comresearchgate.net

Preparation and Isolation of Specific Magnesium Perchlorate Hydrate Phases

Magnesium perchlorate can form several stable hydrate phases, most notably the hexahydrate (Mg(ClO₄)₂·6H₂O). zenodo.orgacs.org The specific hydrate phase obtained depends on the crystallization and drying conditions.

Magnesium perchlorate hexahydrate can be prepared by crystallizing the product from an aqueous solution. acs.orgchemicalbook.com This is typically achieved by evaporating a solution of magnesium perchlorate until crystallization begins and then allowing it to cool. zenodo.org The resulting needle-like crystals can be separated by filtration or centrifugation. zenodo.org

Lower hydrates, such as the dihydrate and trihydrate, can be obtained by carefully dehydrating the hexahydrate. acs.org For instance, heating the hexahydrate under vacuum at specific temperatures can lead to the formation of these lower hydrates. It has been noted that drying the hexahydrate in a vacuum over phosphorus pentoxide can yield the trihydrate, Mg(ClO₄)₂·3H₂O. acs.org The complete dehydration to anhydrous magnesium perchlorate requires heating to around 250°C under vacuum. chemicalbook.comwikipedia.org

The table below summarizes the properties of different this compound phases:

CompoundFormulaMolar Mass ( g/mol )Density (g/cm³)Melting Point (°C)
Magnesium Perchlorate AnhydrousMg(ClO₄)₂223.2062.21251
Magnesium Perchlorate HexahydrateMg(ClO₄)₂·6H₂O331.291.9895-100

Data sourced from multiple references. acs.orgwikipedia.org

Hexahydrate Preparation Techniques

Magnesium perchlorate hexahydrate (Mg(ClO₄)₂·6H₂O) is the most common hydrated form and is typically the direct product of crystallization from aqueous solutions. Several methods have been established for its synthesis.

One of the most direct methods involves the acid-base reaction between a magnesium base and perchloric acid. chemicalbook.comwikipedia.org Magnesium hydroxide (Mg(OH)₂) or magnesium carbonate (MgCO₃) is treated with a slight excess of dilute perchloric acid (HClO₄). zenodo.orggoogle.com The resulting solution is then concentrated by evaporation until crystallization begins, after which it is allowed to cool to yield needle-like crystals of the hexahydrate. zenodo.org For higher purity, the product can be redissolved and recrystallized. zenodo.org

A variation for producing high-purity magnesium perchlorate involves the reaction of magnesium metal with water, initiated by a small amount of perchloric acid to form a suspension of hydrated magnesium oxide. google.com Concentrated perchloric acid is then gradually added to this vigorously agitated suspension to produce the magnesium perchlorate solution, from which the hexahydrate can be crystallized. google.com

Another established technique is the double decomposition reaction. This process uses a saturated solution of sodium perchlorate (NaClO₄) and magnesium chloride (MgCl₂) at elevated temperatures (e.g., 120°C). google.com Upon boiling, sodium chloride (NaCl) precipitates due to its lower solubility and is filtered off. The remaining hot solution, rich in magnesium perchlorate, is then cooled to crystallize magnesium perchlorate hexahydrate. google.com

Electrochemical synthesis offers an alternative route, where magnesium perchlorate is formed through the anodic oxidation of magnesium chlorate (B79027) (Mg(ClO₃)₂) in an aqueous solution using a platinum anode. chemicalbook.comgfschemicals.com

The table below summarizes the key preparation techniques for magnesium perchlorate hexahydrate.

Method Reactants Key Process Steps Product Form Reference(s)
Acid-Base NeutralizationMagnesium hydroxide or Magnesium carbonate; Perchloric acidReaction in aqueous solution, evaporation, and crystallization.Needle-like crystals wikipedia.orgzenodo.orggoogle.com
High-Purity Metal ReactionMagnesium metal; Water; Perchloric acidFormation of hydrated magnesium oxide slurry, followed by reaction with concentrated perchloric acid.Aqueous solution for crystallization google.com
Double DecompositionSodium perchlorate; Magnesium chlorideReaction in hot aqueous solution, precipitation and removal of sodium chloride, cooling, and crystallization.Crystalline solid google.com
Electrochemical OxidationMagnesium chlorateAnodic oxidation in an aqueous solution.Aqueous solution for crystallization chemicalbook.comgfschemicals.com

Trihydrate Synthesis and Dehydration Protocols

Magnesium perchlorate trihydrate (Mg(ClO₄)₂·3H₂O) is not typically synthesized directly from solution but is prepared through the controlled dehydration of the hexahydrate. zenodo.org The process relies on the fact that the hexahydrate will slowly lose water of crystallization under specific conditions. acs.org

A common laboratory method involves drying magnesium perchlorate hexahydrate in a desiccator over a strong drying agent, such as phosphorus pentoxide, at room temperature. zenodo.org This dehydration process is notably slow; research has shown that it can take several months to approach the theoretical water content of the trihydrate. zenodo.orgacs.org For instance, in one study, the water content of the hexahydrate was reduced from 32.6% to 19.75% over four months, nearing the calculated value of 19.50% for the trihydrate. zenodo.org

The dehydration can also be observed when the hexahydrate is exposed to a vacuum at room temperature (20-25°C). acs.org At lower temperatures, such as 0°C, the hexahydrate appears to be stable and does not readily lose water. acs.orgacs.org The trihydrate is noted to hold its three water molecules more tenaciously than many other hydrated salts. acs.org

Method Starting Material Conditions Duration Key Observation Reference(s)
DesiccationMagnesium perchlorate hexahydrateStorage over phosphorus pentoxide in a desiccator at room temperature.Several monthsSlow, gradual loss of three water molecules. zenodo.orgacs.org
Vacuum DehydrationMagnesium perchlorate hexahydrateExposure to vacuum at room temperature (20-25°C).Extended periodSlow release of water of crystallization. acs.org

Anhydrous Magnesium Perchlorate Preparation Methods

Anhydrous magnesium perchlorate (Mg(ClO₄)₂), a highly efficient drying agent, is prepared by the thermal dehydration of its hydrated forms. wikipedia.orggfschemicals.com The most common precursor is the hexahydrate.

The standard procedure involves heating magnesium perchlorate hexahydrate in a controlled environment. acs.org The material is first heated to its melting point (around 145-147°C), where it dissolves in its own water of crystallization. chemicalbook.comchembk.com The temperature is then carefully raised. To effectively remove the water and prevent hydrolysis, the heating is typically conducted in a stream of dry air or under vacuum. chemicalbook.comacs.org

A detailed protocol describes placing the hexahydrate in a tube that is electrically heated while a continuous stream of air dried by phosphorus pentoxide passes through it. acs.org The temperature is initially maintained at around 170°C to drive off the bulk of the water and is then raised to approximately 250°C to yield the anhydrous salt. chemicalbook.comacs.org It is crucial to control the temperature, as decomposition to magnesium oxide and chloride begins at higher temperatures. acs.org Heating under vacuum at 220-250°C is also an effective method for preparing the anhydrous form. chemicalbook.comwikipedia.org Recent studies suggest that complete dehydration requires heating to around 250°C under vacuum, as lower temperatures (e.g., 150°C) may result in an incomplete removal of water, leaving behind dihydrate or monohydrate forms. researchgate.net

Method Starting Material Temperature Profile Atmosphere Product Reference(s)
Thermal DehydrationMagnesium perchlorate hexahydrateHeat to ~170°C, then raise to ~250°C.Stream of dry airAnhydrous magnesium perchlorate acs.org
Vacuum HeatingMagnesium perchlorate hexahydrateHeat to 220-250°C.VacuumAnhydrous magnesium perchlorate chemicalbook.comwikipedia.orgresearchgate.net

Advanced Crystal Structure Determination Techniques

The determination of the crystal structures of magnesium perchlorate hydrates, particularly for lower hydrates like the tetrahydrate and dihydrate, has relied on sophisticated methods due to the challenges in growing single crystals of suitable size and quality.

X-ray Powder Diffraction (XRD) Analysis for Phase Identification and Structure Solution

X-ray powder diffraction (XRD) is a primary tool for identifying the different crystalline phases of magnesium perchlorate hydrates. nih.gov By analyzing the diffraction patterns, which are unique for each hydration state, researchers can track structural changes that occur with variations in temperature and humidity. iucr.org For instance, distinct XRD patterns have been observed for the hexahydrate, tetrahydrate, and dihydrate forms, confirming their existence as separate crystalline phases. iucr.org In-situ XRD analyses, where diffraction data is collected while the sample is subjected to controlled temperature and water vapor pressure, have been particularly valuable in studying the dehydration reactions of magnesium perchlorate hexahydrate. nih.goviucr.org

Application of Ab Initio Charge-Flipping Methods

For solving the crystal structures from powder diffraction data, ab initio methods, specifically the charge-flipping algorithm, have been successfully employed. nih.goviucr.org The charge-flipping method is a powerful dual-space iterative algorithm that can determine crystal structures without prior knowledge of the structure. arizona.eduarxiv.orgarxiv.org This approach alternates between real space, where the electron density is modified, and reciprocal space, where the structure factors are updated, to progressively reveal the correct atomic arrangement. arizona.eduarxiv.orgarxiv.org The successful application of this method was crucial in determining the previously unknown crystal structures of magnesium perchlorate tetrahydrate and dihydrate from their XRD powder patterns. iucr.org

Fundamental-Parameter Rietveld Refinement in Structural Analysis

Following the initial structure solution using charge-flipping, the fundamental-parameter Rietveld refinement method is used to refine the crystal structure details. nih.goviucr.org This technique involves fitting the entire calculated powder diffraction pattern to the experimental data, allowing for the refinement of various structural parameters. These parameters include atomic coordinates, lattice parameters, and site occupancy factors. The use of a fundamental-parameters approach in Rietveld refinement provides a more accurate and physically meaningful model of the crystal structure. researchgate.net This combined approach of charge-flipping and Rietveld refinement has been instrumental in the detailed structural characterization of the this compound system. nih.gov

Structural Characterization of Distinct Magnesium Perchlorate Hydration States

The hydration state of magnesium perchlorate significantly influences its crystal structure, with notable changes in symmetry and coordination as water molecules are removed.

Magnesium Perchlorate Hexahydrate Crystal Structure

Magnesium perchlorate hexahydrate, Mg(ClO₄)₂·6H₂O, is a key phase in this system. Its structure has been described as orthorhombic with the space group Pmn2₁. iucr.orgusra.edu

Arrangement and Orientation of Perchlorate Tetrahedra

In magnesium perchlorate hexahydrate, which crystallizes in the orthorhombic space group Pmn2₁, the fundamental structural units are isolated [Mg(H₂O)₆]²⁺ octahedra and ClO₄⁻ tetrahedra. usra.eduresearchgate.net The magnesium cation is coordinated exclusively by six water molecules. usra.eduunito.it The perchlorate tetrahedra are not directly coordinated to the magnesium ion but are positioned in the crystal lattice surrounding the hydrated magnesium octahedra. nih.govusra.edu Specifically, they form two-dimensional rings composed of three tetrahedra each, which encircle the [Mg(H₂O)₆]²⁺ octahedra in the plane perpendicular to the c-axis. usra.eduiucr.org It is presumed that these perchlorate tetrahedra are hydrogen-bonded to the water molecules of the magnesium octahedra. iucr.org

Magnesium Perchlorate Tetrahydrate Crystal Structure

The tetrahydrate phase, Mg(ClO₄)₂·4H₂O, represents an intermediate stage of dehydration, characterized by a change in both symmetry and the coordination environment of the magnesium cation.

The dehydration of magnesium perchlorate hexahydrate (orthorhombic, Pmn2₁) to its tetrahydrate form at approximately 348 K results in a reduction of crystal symmetry. iucr.orgnih.gov Initial studies identified the space group for the tetrahydrate phase as monoclinic, C2. iucr.orgnih.govsigmaaldrich.com However, a subsequent revision of the crystal structure analysis proposed that the actual symmetry of magnesium perchlorate tetrahydrate is better described by the monoclinic space group C2/m. nih.goviucr.org This transition from the hexahydrate to the tetrahydrate marks a significant structural reorganization from isolated polyhedra to isolated clusters. nih.gov

In the tetrahydrate structure, the coordination of the Mg²⁺ cation changes significantly from the hexahydrate. The magnesium ion is still octahedrally coordinated by oxygen atoms, but the coordinating species are no longer exclusively water molecules. nih.govresearchgate.net The Mg²⁺ cation is coordinated by four water molecules, which form an equatorial plane, and two perchlorate [ClO₄]⁻ tetrahedra that occupy the apical or trans positions of the octahedron. nih.goviucr.orgnih.gov This results in the formation of isolated [Mg(H₂O)₄(ClO₄)₂] clusters. nih.gov

Magnesium Perchlorate Dihydrate Crystal Structure

Further dehydration to magnesium perchlorate dihydrate, Mg(ClO₄)₂·2H₂O, at around 423 K, leads to another significant change in the crystal structure, involving the formation of polymeric chains. iucr.orgnih.govsigmaaldrich.com The structure belongs to the monoclinic space group C2/m. iucr.orgnih.govcrystallography.net

The defining structural feature of the dihydrate phase is the transition from isolated clusters to infinite chains. nih.gov In this structure, the isolated [Mg(H₂O)₄(ClO₄)₂] units of the tetrahydrate phase are bridged to form double, corner-sharing chains of polyhedra that run parallel to the crystallography.net direction. iucr.orgiucr.orgnih.gov The Mg²⁺ ion is octahedrally coordinated, but now by two water molecules in axial positions and four oxygen atoms from four different bridging perchlorate anions in the equatorial positions. nih.govresearchgate.netiucr.org Each bridging perchlorate tetrahedron shares two of its oxygen atoms with adjacent magnesium cations, linking the octahedra into extended chains. nih.goviucr.org

Anhydrous Magnesium Perchlorate Crystal Structure

The complete dehydration of the hydrated forms results in anhydrous magnesium perchlorate, Mg(ClO₄)₂, a compound with a previously unknown crystal structure that represents a new structure type. nih.govresearchgate.net It is formed by heating the hexahydrate at 523 K under vacuum. nih.govresearchgate.net The anhydrous phase crystallizes in the monoclinic space group P2₁/c. nih.govresearchgate.net The structure consists of a three-dimensional network formed by the corner-sharing of MgO₆ octahedra and ClO₄ tetrahedra. nih.govresearchgate.net

In this framework, each MgO₆ octahedron is highly regular and shares its corners with six different ClO₄ tetrahedra. researchgate.netnih.govresearchgate.net Conversely, each ClO₄ tetrahedron shares three of its corners with three different MgO₆ octahedra, leaving one oxygen atom as a "dangling" or unshared corner. nih.govresearchgate.net This specific arrangement of corner-sharing polyhedra results in the formation of one-dimensional channels within the crystal structure that are parallel to the direction. nih.govresearchgate.net The Mg²⁺ cation is coordinated by six perchlorate tetrahedra. nih.govresearchgate.net

Crystallographic Data for this compound Phases

Below are the crystallographic data for the different phases of this compound.

CompoundFormulaCrystal SystemSpace GroupReference
Magnesium Perchlorate HexahydrateMg(ClO₄)₂·6H₂OOrthorhombicPmn2₁ usra.eduresearchgate.net
Magnesium Perchlorate TetrahydrateMg(ClO₄)₂·4H₂OMonoclinicC2/m (revised) nih.goviucr.org
Magnesium Perchlorate DihydrateMg(ClO₄)₂·2H₂OMonoclinicC2/m iucr.orgnih.govcrystallography.net
Anhydrous Magnesium PerchlorateMg(ClO₄)₂MonoclinicP2₁/c nih.govresearchgate.net

Coordination Environment of Mg²⁺ in Different Hydrate Phases

The coordination environment of the magnesium cation evolves as water is removed from the structure.

CompoundMg²⁺ Coordination NumberCoordinating LigandsStructural MotifReference
Magnesium Perchlorate Hexahydrate66 H₂OIsolated [Mg(H₂O)₆]²⁺ octahedra usra.eduunito.it
Magnesium Perchlorate Tetrahydrate64 H₂O, 2 ClO₄⁻Isolated [Mg(H₂O)₄(ClO₄)₂] clusters nih.goviucr.orgnih.gov
Magnesium Perchlorate Dihydrate62 H₂O, 4 ClO₄⁻Corner-sharing chains of octahedra nih.govresearchgate.netiucr.org
Anhydrous Magnesium Perchlorate66 ClO₄⁻3D framework of corner-sharing octahedra and tetrahedra researchgate.netnih.govresearchgate.net
Three-Dimensional Network Formation in the Anhydrate

Anhydrous magnesium perchlorate, Mg(ClO₄)₂, features a unique crystal structure characterized by a continuous three-dimensional network. researchgate.netnih.gov This framework is constructed from corner-sharing magnesium-oxygen (MgO₆) octahedra and chlorine-oxygen (ClO₄) tetrahedra. researchgate.netnih.gov

In this structure, each magnesium ion (Mg²⁺) is coordinated by six oxygen atoms, with each oxygen belonging to a different perchlorate (ClO₄⁻) tetrahedron. researchgate.netnih.gov This results in an octahedral geometry around the magnesium center. The perchlorate tetrahedra, in turn, act as bridges. Each ClO₄ tetrahedron shares three of its corners (oxygen atoms) with three different MgO₆ octahedra, leaving one oxygen atom "dangling" or uncoordinated to a magnesium ion. researchgate.netnih.gov The orientation of these tetrahedra creates one-dimensional channels within the crystal lattice. researchgate.netnih.gov This highly organized and interconnected network explains the compound's stability and its strong affinity for water.

The structure was determined from laboratory X-ray powder diffraction data and found to crystallize in the monoclinic space group P2₁/c. researchgate.netnih.gov

Crystallographic Data for Anhydrous Mg(ClO₄)₂

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Mg²⁺ Coordination Octahedral (MgO₆)
ClO₄⁻ Function Bridging Ligand
Connectivity Corner-sharing MgO₆ octahedra and ClO₄ tetrahedra
Coordination of Mg²⁺ by Perchlorate Ligands

The coordination environment of the magnesium ion is a critical aspect of the magnesium perchlorate structure and changes significantly with hydration. In the anhydrous form, the Mg²⁺ ion is exclusively coordinated by six oxygen atoms from six surrounding perchlorate ligands, forming a rigid framework. researchgate.netusra.edu

As the system becomes hydrated, water molecules, being stronger ligands than perchlorate, begin to displace the ClO₄⁻ ions from the direct coordination sphere of the Mg²⁺ ion. This process is stepwise:

Dihydrate (Mg(ClO₄)₂·2H₂O): In this phase, the structure consists of double corner-sharing chains of polyhedra. iucr.org The coordination around the Mg²⁺ involves both water molecules and oxygen atoms from the perchlorate anions.

Tetrahydrate (Mg(ClO₄)₂·4H₂O): The structure contains isolated units where each Mg²⁺ cation is coordinated by four water molecules in a plane, with two perchlorate tetrahedra occupying the apical positions of the octahedron. usra.eduiucr.org

Hexahydrate (Mg(ClO₄)₂·6H₂O): At this highest level of hydration under normal conditions, the magnesium ion is fully enveloped by water molecules, forming the distinct cationic complex [Mg(H₂O)₆]²⁺. usra.edunih.gov In this orthorhombic structure, the perchlorate ions are no longer directly bonded to the magnesium. usra.edunih.gov Instead, they are located in the crystal lattice, held in place by hydrogen bonds with the coordinated water molecules. nih.gov

This transition from a fully perchlorate-coordinated Mg²⁺ in the anhydrate to a fully water-coordinated Mg²⁺ in the hexahydrate demonstrates the progressive displacement of the weaker perchlorate ligand by water. usra.edunih.gov

Effects of Counter Cations and Hydration Levels on the Magnesium Perchlorate Mineral System Structure

The crystal architecture of perchlorate salts is highly sensitive to two main factors: the identity of the metal cation (counter-cation) and the number of water molecules of hydration.

The properties of the counter-cation, such as ionic radius and charge density, significantly influence the resulting structure. unifr.ch Magnesium (Mg²⁺) has a relatively small ionic radius and high charge density compared to other alkaline earth metals like calcium (Ca²⁺) or strontium (Sr²⁺). unifr.ch This high charge density allows Mg²⁺ to strongly polarize and organize water molecules, leading to the formation of stable, highly hydrated structures like Mg(ClO₄)₂·6H₂O. usra.edunih.gov In contrast, anhydrous calcium perchlorate, Ca(ClO₄)₂, has a different crystal structure from the magnesium anhydrate, consisting of isolated Ca²⁺ cations and ClO₄⁻ tetrahedra where each Ca²⁺ is coordinated by eight oxygen atoms. iucr.org This highlights that a simple substitution of the cation can lead to a fundamentally different structural arrangement.

Anhydrate (0 H₂O): A rigid, 3D framework of interconnected Mg²⁺ and ClO₄⁻ ions. researchgate.netnih.gov

Lower Hydrates (2 H₂O, 4 H₂O): Intermediate structures with both water and perchlorate directly coordinated to Mg²⁺, often forming chains or isolated clusters. iucr.org

Hexahydrate (6 H₂O): A structure composed of discrete [Mg(H₂O)₆]²⁺ octahedral ions and separate ClO₄⁻ anions, linked by a network of hydrogen bonds. usra.edu

This structural evolution from a 3D polymer to an ionic arrangement of hydrated cations and counter-anions directly impacts the material's properties.

Comparison of Select Alkaline Earth Perchlorate Structures

Compound Cation Radius (Å) Anhydrous Structure Summary Common Hydrate Form
Mg(ClO₄)₂ 0.72 3D network of corner-sharing MgO₆ octahedra and ClO₄ tetrahedra. researchgate.net Mg(ClO₄)₂·6H₂O
Ca(ClO₄)₂ 1.00 Isolated Ca²⁺ cations (8-coordinate) and ClO₄⁻ tetrahedra. iucr.org Ca(ClO₄)₂·4H₂O
Sr(ClO₄)₂ 1.18 Isotypic with Ca(ClO₄)₂, with 8-coordinate Sr²⁺ cations. Sr(ClO₄)₂·3H₂O

Dehydration and Rehydration Dynamics of Magnesium Perchlorate Hydrate

Thermal Dehydration Pathways and Mechanisms

The process by which magnesium perchlorate (B79767) hexahydrate loses its water molecules upon heating is not a simple, single-step event. Instead, it follows a series of distinct stages, forming intermediate hydrates before becoming completely anhydrous. These transformations have been extensively studied using a variety of analytical techniques.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) Investigations of Dehydration Processes

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are powerful tools for elucidating the dehydration of magnesium perchlorate hydrate (B1144303). TGA measures the change in mass of a sample as a function of temperature, while DTA detects temperature differences between a sample and a reference material, indicating endothermic or exothermic processes.

When magnesium perchlorate hexahydrate is heated, TGA reveals a stepwise loss of water molecules. usra.edu Studies have shown three main stages of dehydration. usra.eduiucr.org In a nitrogen atmosphere with a heating rate of 2°C per minute, endothermic peaks in DTA coincide with mass loss steps in TGA. usra.edu The first event, occurring at approximately 130°C, corresponds to the loss of two water molecules, forming the tetrahydrate. usra.edu A subsequent endotherm at around 150°C signals the transition to the dihydrate, with the loss of two more water molecules. usra.edu The final stage of dehydration, leading to the anhydrous form, takes place at about 230°C. usra.edu

The precise temperatures of these transitions can be influenced by factors such as the heating rate and the partial pressure of water vapor in the surrounding atmosphere. usra.edu

Dehydration StageApproximate Temperature (°C)Water Molecules LostResulting Phase
11302Magnesium Perchlorate Tetrahydrate
21502Magnesium Perchlorate Dihydrate
32302Anhydrous Magnesium Perchlorate

In-situ X-ray Diffraction Studies Under Controlled Temperature and Humidity Conditions

To complement thermal analysis, in-situ X-ray diffraction (XRD) provides real-time structural information during the dehydration process. By performing XRD measurements under controlled temperature and humidity, researchers can directly observe the changes in the crystal structure as the hydrate loses water.

These studies have confirmed the phase transitions identified by TGA and DTA. usra.edu As magnesium perchlorate hexahydrate is heated, the initial XRD pattern gives way to new patterns corresponding to the formation of the tetrahydrate and then the dihydrate phases. usra.eduiucr.orgnih.goviucr.org This technique has been crucial in determining the crystal structures of these intermediate hydrates. iucr.orgnih.goviucr.org For instance, in-situ XRD analyses were conducted using a heating stage and a humidity generator, allowing for a systematic investigation of the dehydration products under controlled partial pressures of water. iucr.orgnih.goviucr.org

Identification and Characterization of Intermediate Hydrate Phases (Tetrahydrate, Dihydrate)

The dehydration of magnesium perchlorate hexahydrate proceeds through the formation of distinct intermediate hydrates, primarily the tetrahydrate and the dihydrate.

Magnesium Perchlorate Tetrahydrate (Mg(ClO₄)₂·4H₂O): This phase forms from the hexahydrate at around 348 K (75°C). iucr.orgnih.goviucr.orgresearchgate.net Its formation involves a decrease in symmetry, with the crystal structure belonging to the C2 space group. iucr.orgnih.goviucr.orgresearchgate.net In this structure, the magnesium cation is coordinated by four water molecules in the equatorial plane, with two perchlorate tetrahedra at the apices. iucr.orgnih.goviucr.orgresearchgate.net The tetrahydrate is often a transient phase, quickly dehydrating further to the dihydrate. iucr.org

Magnesium Perchlorate Dihydrate (Mg(ClO₄)₂·2H₂O): Further heating to around 423 K (150°C) leads to the formation of the dihydrate. iucr.orgnih.goviucr.orgresearchgate.net This transition involves a change in the crystal structure to the C2/m space group. iucr.orgnih.goviucr.orgresearchgate.net The structure of the dihydrate is characterized by the bridging of isolated units to form double corner-sharing chains of octahedra and polyhedra. iucr.orgnih.goviucr.orgresearchgate.net The dihydrate phase is notably stable, resisting further dehydration up to 448 K (175°C) at low relative humidity (<1%) and up to 498 K (225°C) at a moderate relative humidity of 20%. iucr.org A weight loss of 21.74% in TGA confirms the composition of the dihydrate as containing two water molecules per formula unit. iucr.org

A previously unreported pentahydrate phase has also been observed under low temperatures and moderate relative humidity. usra.edu

Kinetics of Dehydration and Thermal Decomposition of Magnesium Perchlorate Hydrate

The rate at which this compound loses water is dependent on various factors, including temperature and the surrounding water vapor pressure. The kinetics of dehydration are crucial for understanding the stability of these hydrates under different environmental conditions.

The thermal decomposition of anhydrous magnesium perchlorate has been studied in the temperature range of 336-438°C. epa.gov The decomposition yields mainly magnesium oxide in a vacuum, while some magnesium chloride is formed under a nitrogen atmosphere. epa.gov The fractional decomposition plots show a distinct break, which is associated with the formation of magnesium(II) hypochlorite (B82951) (Mg(ClO)₂). epa.gov The activation energies for the initial two stages of decomposition are reported to be 58 ± 4 and 67 ± 4 kcal/mol, respectively, which are identified with the breaking of the first and second Cl-O bonds in the perchlorate anion. epa.gov

Determination of Equilibrium Water Vapor Pressures Over this compound Systems

The stability of a particular hydrate of magnesium perchlorate is dictated by the equilibrium water vapor pressure at a given temperature. When the partial pressure of water vapor in the environment is above the equilibrium vapor pressure of a hydrate system, the hydrate is stable. If the ambient water vapor pressure drops below this equilibrium value, the hydrate will tend to lose water and transform to a lower hydrate or the anhydrous form.

Measurements at 23°C have determined the equilibrium vapor pressures for the following transitions: acs.org

Mg(ClO₄)₂·2H₂O + 2H₂O ⇌ Mg(ClO₄)₂·4H₂O: The equilibrium pressure for this system is 8.15 ± 0.54 x 10⁻³ mm Hg. acs.org

Mg(ClO₄)₂·4H₂O + 2H₂O ⇌ Mg(ClO₄)₂·6H₂O: The equilibrium pressure for this system is 20.9 ± 1.1 x 10⁻³ mm Hg. acs.org

For the transition from the anhydrous form to the dihydrate, the equilibrium vapor pressure at 23°C is less than 0.56 x 10⁻³ mm Hg. acs.org The vapor pressure of a saturated solution at the same temperature is 81 x 10⁻³ mm Hg. acs.org These low equilibrium vapor pressures underscore the powerful desiccant properties of the lower hydrates and the anhydrous form of magnesium perchlorate.

Equilibrium SystemEquilibrium Water Vapor Pressure at 23°C (mm Hg)
Mg(ClO₄)₂ + 2H₂O ⇌ Mg(ClO₄)₂·2H₂O< 0.56 x 10⁻³
Mg(ClO₄)₂·2H₂O + 2H₂O ⇌ Mg(ClO₄)₂·4H₂O8.15 ± 0.54 x 10⁻³
Mg(ClO₄)₂·4H₂O + 2H₂O ⇌ Mg(ClO₄)₂·6H₂O20.9 ± 1.1 x 10⁻³
Saturated Solution81 x 10⁻³

Factors Influencing this compound Dehydration

Several factors can influence the dehydration of this compound:

Temperature: As demonstrated by thermal analysis, temperature is a primary driver of dehydration. Increasing the temperature provides the energy needed to break the bonds between the water molecules and the magnesium ion.

Relative Humidity (Water Vapor Partial Pressure): The stability of the different hydrate phases is strongly dependent on the partial pressure of water (PH₂O). usra.edu Even at low temperatures, the hexahydrate can resist dehydration if the ambient humidity is sufficiently high. usra.eduiucr.org Conversely, under very low humidity or vacuum conditions, dehydration can occur at lower temperatures. usra.eduiucr.org For example, magnesium perchlorate hexahydrate showed no signs of dehydration when held under vacuum (0.15 mbar) at 23°C for a week, with dehydration only commencing at temperatures of at least 50°C. usra.edu

Atmosphere: The composition of the surrounding atmosphere can also play a role. The thermal decomposition of anhydrous magnesium perchlorate yields different products in a vacuum versus a nitrogen atmosphere. epa.gov

Impact of Temperature and Partial Pressure of Water (PH₂O)

The stability and transformation of this compound are profoundly influenced by ambient temperature and the partial pressure of water (PH₂O). Research demonstrates that the dehydration of magnesium perchlorate hexahydrate (Mg(ClO₄)₂·6H₂O) does not occur in a single step but rather through a series of intermediate hydrates.

Thermogravimetric analysis (TGA) and Differential Thermal Analysis (DTA) have been instrumental in mapping these transitions. One study, heating the hexahydrate at 2°C/min in a nitrogen atmosphere, identified three distinct stages of dehydration. usra.edu Endothermic events were recorded at 130°C, 150°C, and 230°C, which correspond to the sequential loss of two, four, and finally all six water molecules, resulting in the formation of magnesium perchlorate tetrahydrate (Mg(ClO₄)₂·4H₂O), magnesium perchlorate dihydrate (Mg(ClO₄)₂·2H₂O), and anhydrous magnesium perchlorate (Mg(ClO₄)₂), respectively. usra.edu Further investigations confirmed these phase transitions using X-ray diffraction under similar conditions. usra.edu

The stability of these lower hydrates is strongly dependent on the surrounding water vapor pressure. usra.edu The dihydrate form, for instance, exhibits considerable stability, resisting further dehydration up to 250°C when under moderate relative humidity (RH). usra.edu This indicates that a certain level of atmospheric moisture can prevent the complete loss of water from the crystal structure even at elevated temperatures.

Different experimental conditions yield varying dehydration temperatures. For example, another TGA analysis showed the gradual loss of four water molecules between 60-160°C to form the dihydrate, with the final conversion to the anhydrous salt occurring between 160-230°C. unito.it In contrast, experiments conducted in air showed the hexahydrate losing two molecules of water at 244°C, transitioning to the dihydrate at 336°C, and becoming fully anhydrous at 438°C. chemicalbook.com

These dehydration processes involve significant structural rearrangements. The initial hexahydrate features isolated polyhedra. researchgate.net Upon losing two water molecules to form the tetrahydrate, the structure shifts to isolated clusters. researchgate.net Further dehydration to the dihydrate leads to the formation of chains, and the final anhydrous form consists of an infinite three-dimensional framework. usra.eduresearchgate.net

The data below summarizes key findings on the thermal dehydration of this compound under different conditions.

Starting HydrateConditionTemperatureResulting PhaseReference
Mg(ClO₄)₂·6H₂O100% N₂ Atmosphere (2°C/min ramp)130°CMg(ClO₄)₂·4H₂O usra.edu
Mg(ClO₄)₂·4H₂O100% N₂ Atmosphere (2°C/min ramp)150°CMg(ClO₄)₂·2H₂O usra.edu
Mg(ClO₄)₂·2H₂O100% N₂ Atmosphere (2°C/min ramp)230°CMg(ClO₄)₂ (Anhydrous) usra.edu
Mg(ClO₄)₂·6H₂ON₂ Atmosphere60-160°CMg(ClO₄)₂·2H₂O (via tetrahydrate) unito.it
Mg(ClO₄)₂·2H₂ON₂ Atmosphere160-230°CMg(ClO₄)₂ (Anhydrous) unito.it
Mg(ClO₄)₂·6H₂OAir244°CMg(ClO₄)₂·4H₂O chemicalbook.com
Mg(ClO₄)₂·4H₂OAir336°CMg(ClO₄)₂·2H₂O chemicalbook.com
Mg(ClO₄)₂·2H₂OAir438°CMg(ClO₄)₂ (Anhydrous) chemicalbook.com

Dehydration Behavior Under Vacuum Conditions

Under vacuum, the dehydration dynamics of this compound are altered. The absence of ambient water vapor pressure facilitates the removal of water molecules from the crystal lattice, though temperature remains a critical factor.

Interestingly, magnesium perchlorate hexahydrate shows surprising stability at room temperature even under vacuum. usra.edu In one experiment, the hexahydrate was maintained under a vacuum of 0.15 mbar for a full week at 23°C without any detectable signs of dehydration. usra.edu Dehydration was only initiated when the temperature was raised to at least 50°C. usra.edu

Heating is a common method to produce the anhydrous form for use as a desiccant. It has been established that heating the hydrated salt to 220-250°C under vacuum is an effective method for complete dehydration. chemicalbook.comwikipedia.org It is crucial to distinguish this process from thermal decomposition, which occurs at much higher temperatures. For instance, in the temperature range of 336-438°C under vacuum, the compound not only dehydrates but also decomposes, yielding primarily magnesium oxide (MgO). epa.gov

Rehydration Characteristics of Anhydrous Magnesium Perchlorate

Anhydrous magnesium perchlorate is well-known for its hygroscopic nature, readily absorbing water from the atmosphere. usra.edu This strong affinity for water is the basis for its use as a potent drying agent. When exposed to water, the rehydration process is rapid and highly exothermic, producing a hissing sound akin to that of phosphorus pentoxide reacting with water. chemicalbook.comzenodo.org

The rehydration process is efficient even at low temperatures and low relative humidity. Experiments have shown that at 263 K (-10.15 °C) and a mere 0.5% relative humidity, anhydrous magnesium perchlorate completely rehydrates to the hexahydrate form within 12 hours. researchgate.net Similarly, at a warmer temperature of 296 K (22.85 °C), increasing the relative humidity to just 0.3% was sufficient to convert the anhydrous salt back to the hexahydrate. researchgate.net

This powerful rehydration capability underscores its effectiveness as a desiccant. Unlike some other drying agents, it does not become sticky as it absorbs moisture. zenodo.org Furthermore, the hydrated salt can be regenerated back to its anhydrous form by heating, allowing for repeated use. zenodo.org

The table below highlights key findings on the rehydration of anhydrous magnesium perchlorate.

Starting MaterialTemperatureRelative Humidity (RH)TimeResulting PhaseReference
Anhydrous Mg(ClO₄)₂263 K (-10.15 °C)0.5%12 hoursMg(ClO₄)₂·6H₂O researchgate.net
Anhydrous Mg(ClO₄)₂296 K (22.85 °C)0.3%Not specifiedMg(ClO₄)₂·6H₂O researchgate.net

Thermal Decomposition and Chemical Stability Mechanisms of Magnesium Perchlorate

Decomposition Temperature Ranges and Analysis of Decomposition Products

The thermal decomposition of magnesium perchlorate (B79767) is a multi-stage process that begins with the loss of water from its hydrated forms, followed by the breakdown of the anhydrous salt at higher temperatures. Anhydrous magnesium perchlorate typically decomposes at approximately 250°C. chemicalbook.comwikipedia.org

Formation of Magnesium Oxide and Magnesium Chlorides

Upon heating, anhydrous magnesium perchlorate decomposes to form magnesium oxide (MgO) and magnesium chloride (MgCl₂). acs.org The decomposition process involves the release of oxygen and chlorine-containing species. nasa.gov In the presence of a catalyst like manganese dioxide, the decomposition yields magnesium chloride and oxygen. chemicalbook.com When heated to decomposition, it can emit toxic fumes of magnesium oxide and hydrogen chloride. nih.gov

Role of Hydrolysis in Magnesium Perchlorate Decomposition

The presence of water significantly influences the decomposition of magnesium perchlorate. The compound is highly hygroscopic, readily absorbing moisture from the atmosphere. laboratorynotes.com This absorbed water can lead to hydrolysis, especially at elevated temperatures. The hydrolysis of magnesium chloride hexahydrate, a related compound, involves the formation of magnesium hydroxychloride (Mg(OH)Cl) as an intermediate before it fully decomposes to magnesium oxide. icm.edu.pl A similar hydrolytic pathway can be inferred for magnesium perchlorate, where water molecules react with the salt to form intermediate hydroxides or oxychlorides before complete decomposition.

Characteristics of Exothermal Decomposition Reactions

The decomposition of magnesium perchlorate is a strongly exothermic process, meaning it releases a significant amount of heat. chemicalbook.comnasa.gov This exothermic nature is a key characteristic of perchlorate salts and contributes to their use as powerful oxidizing agents. nasa.gov The heat of formation for magnesium perchlorate is -568.90 kJ/mol. wikipedia.org The addition of water to anhydrous magnesium perchlorate is also a highly exothermic reaction. chemicalbook.com

CompoundDecomposition/Dehydration Temperature (°C)
Mg(ClO₄)₂·6H₂O130-244 (stepwise dehydration)
Anhydrous Mg(ClO₄)₂~250

Stability of Magnesium Perchlorate Hydrate (B1144303) Under Varied Environmental Parameters

Magnesium perchlorate hydrate's stability is sensitive to its environment. It is stable under normal storage conditions but is moisture-sensitive. fishersci.be As a hygroscopic substance, it readily absorbs atmospheric water. laboratorynotes.com The stability of its hydrated forms is dependent on both temperature and relative humidity. researchgate.net For instance, magnesium perchlorate hexahydrate is considered the most stable form under ambient Martian and terrestrial surface conditions. researchgate.net The compound is a strong oxidizing agent and can become unstable and potentially explosive when in contact with combustible materials, organic substances, or reducing agents, especially when heated. chemicalbook.comnoaa.gov

Oxidizing Properties and Reactivity Profile of Magnesium Perchlorate

Magnesium perchlorate is a potent oxidizing agent due to the high oxidation state of the chlorine atom in the perchlorate anion. chemicalbook.comwikipedia.org This property makes it highly reactive, particularly with organic materials, finely powdered metals, and strong acids. chemicalbook.comuicinc.com Contact with combustible materials can lead to fire or explosions, and it greatly increases the burning rate of such materials. noaa.govuicinc.com The reactivity of magnesium perchlorate is a significant safety consideration, and it is known to have caused explosions when used as a drying agent for certain organic compounds. noaa.gov

Reactions with Combustible Materials

As a strong oxidizer, this compound can greatly intensify fires involving combustible materials. uicinc.com It is not combustible itself but accelerates the burning of other substances. nih.govnoaa.gov Contact with materials like wood, paper, oils, or cloth can lead to ignition, and if large quantities are involved or the combustible material is finely divided, an explosion may result. noaa.govscbt.com Drying the product on clothing or other combustible items may cause a fire. uicinc.com

Research findings indicate a significant reduction in the ignition temperature of combustible dusts when mixed with magnesium perchlorate. For instance, when mixed with wood flour, the ignition temperature decreased from 250°C to 210°C. A mixture containing 20% magnesium perchlorate resulted in a violent ignition, while a 50% mixture led to an explosive reaction. taylorandfrancis.com

Table 1: Effect of Magnesium Perchlorate on the Ignition Temperature of Wood Flour
Mixture CompositionIgnition Temperature (°C)Reaction Type
Wood Flour Only250Ignition
Wood Flour + Magnesium Perchlorate210Ignition
Wood Flour + 20% Magnesium Perchlorate-Violent Ignition
Wood Flour + 50% Magnesium Perchlorate-Explosive Reaction

Interactions with Reducing Agents

Magnesium perchlorate reacts dangerously with reducing agents and a variety of other substances. uicinc.com Intimate mixtures with finely divided metals such as aluminum, magnesium, and zinc can be explosively reactive. rowe.com.au Similarly, it is incompatible with powdered metals in general. washington.edu

Numerous organic compounds and other reducing agents can form explosive mixtures with magnesium perchlorate. Documented incidents include explosions when:

Trimethyl phosphite (B83602) was brought into contact with magnesium perchlorate, resulting in an instantaneous flash and explosion that shattered the container. noaa.govacs.org

Anhydrous dimethyl sulfoxide (B87167) (DMSO) was being prepared by vacuum distillation from anhydrous magnesium perchlorate. chemicalbook.comnoaa.gov Metal perchlorates solvated by DMSO are generally considered powerful explosives. purdue.edu

Ethylene (B1197577) oxide was being dried with magnesium perchlorate. chemicalbook.comnoaa.govcornell.edu

Hydrocarbons were being dried with magnesium perchlorate and heated to 220°C. chemicalbook.comnoaa.gov

It reacts violently with ethanol (B145695) to form the explosive compound ethyl perchlorate. coleparmer.com

Table 2: Documented Explosive Interactions with Reducing Agents
Reducing Agent/Organic CompoundConditions/ContextOutcome
Trimethyl phosphiteDirect contactFlash and violent explosion noaa.govacs.org
Dimethyl sulfoxide (DMSO)Vacuum distillation, heatingExplosion noaa.govpurdue.edu
Ethylene oxideDrying processExplosion noaa.govcornell.edu
HydrocarbonsDrying process, heated to 220°CExplosion noaa.gov
EthanolDirect contactViolent reaction forming ethyl perchlorate coleparmer.com

Reactivity with Water and its Implications

Magnesium perchlorate is highly hygroscopic, strongly absorbing water from the air. noaa.gov Its dissolution in water is a highly exothermic process, liberating a considerable amount of heat which can cause the solution to spatter. chemicalbook.comnoaa.gov This property makes it an effective drying agent for gases, a primary industrial application. nih.govscbt.com

The hydrated forms, such as magnesium perchlorate hexahydrate (Mg(ClO₄)₂·6H₂O), are common. usra.edu This form is deliquescent, meaning it will absorb enough moisture from the atmosphere to dissolve itself, forming a liquid solution. usra.edu The high enthalpy of solution necessitates that reactions are performed in large volumes of water to achieve dilution. wikipedia.org While it reacts exothermically with water, this is distinct from the violent, often explosive, reactions seen with combustible or reducing agents. uicinc.com

Potential for Explosive Decomposition of Lower Hydrates

The dehydration of magnesium perchlorate hydrates is a stepwise process. The hexahydrate form loses water molecules in stages at elevated temperatures, forming lower hydrates such as the tetrahydrate and dihydrate before becoming anhydrous. usra.edu Studies have shown distinct temperature regions for the removal of water molecules, with the dihydrate phase being stable up to 250°C under certain conditions. usra.edu

A significant hazard exists with these lower hydrates. There is a possibility that stable metal perchlorates can be unintentionally dehydrated to form unstable, endothermic lower hydrates. rowe.com.au These lower hydrates are capable of explosive decomposition even without the presence of impurities. rowe.com.au Therefore, great care must be taken to avoid the unintended dehydration or desolvation of magnesium perchlorate hydrates. rowe.com.au

Table 3: Dehydration Stages of Magnesium Perchlorate Hexahydrate
Hydrate FormApproximate Dehydration Temperature (°C)Notes
Hexahydrate (Mg(ClO₄)₂·6H₂O)~130-150Loses water to form tetrahydrate and then dihydrate usra.edu
Dihydrate (Mg(ClO₄)₂·2H₂O)~230Loses remaining water to become anhydrous usra.edu
Anhydrous (Mg(ClO₄)₂)>250Decomposes wikipedia.orgnih.gov
Note: Temperatures are approximate and can vary based on conditions like pressure and heating rate.

Mechanistic Studies of Reactions Catalyzed or Influenced by Magnesium Perchlorate Hydrate

Catalytic Applications of Magnesium Perchlorate (B79767) in Organic Synthesis

Magnesium perchlorate (Mg(ClO₄)₂) has emerged as a noteworthy catalyst in various organic transformations due to its high catalytic activity, affordability, and commercial availability. As a Lewis acid, it effectively catalyzes a range of reactions under mild conditions, demonstrating tolerance for various functional groups and often affording products in high yields with significant selectivity. Its efficacy stems from the strong Lewis acidity of the Mg²⁺ ion, which is enhanced by the weakly coordinating nature of the perchlorate anion.

Magnesium perchlorate is a highly efficient catalyst for acylation, acetylation, and esterification reactions. It facilitates the acylation of a wide array of substrates, including alcohols, phenols, thiols, and amines, using anhydrides under solvent-free conditions at room temperature. researchgate.net The catalytic activity of metal perchlorates in these reactions is attributed to electrostatic catalysis, where the metal ion activates the anhydride (B1165640). The efficiency follows the order Mg(ClO₄)₂ > Ba(ClO₄)₂ > LiClO₄, which corresponds to the charge-size function of the metal ion. researchgate.net The higher charge-to-size ratio of Mg²⁺ allows for more effective coordination with the anhydride compared to other ions. researchgate.net

Research has shown that even sterically hindered and electron-deficient phenols and alcohols can be acylated in excellent yields. researchgate.net Furthermore, the methodology is compatible with acid-sensitive functional groups, which remain intact during the reaction. researchgate.netrsc.org Small catalyst loadings, ranging from 0.1 to 1 mol%, are typically sufficient to promote quantitative acylation in short reaction times. researchgate.net

The versatility of this catalytic system is highlighted by its effectiveness with various acylating agents and substrates, as detailed in the table below.

EntrySubstrateAcylating AgentCatalyst Loading (mol%)TimeYield (%)
1PhenolAcetic Anhydride15 min98
24-NitrophenolAcetic Anhydride110 min96
31-NaphtholAcetic Anhydride15 min98
4Benzyl alcoholAcetic Anhydride0.510 min98
5MentholAcetic Anhydride0.115 min98
6AnilineAcetic Anhydride15 min98
7ThiophenolAcetic Anhydride110 min95

This table presents a selection of representative data from cited research to illustrate the efficiency of Mg(ClO₄)₂ in acetylation reactions.

Magnesium perchlorate has been identified as a catalyst for both polymerization and hydrolysis reactions. uef.fi In the context of polymerization, metal perchlorates are known to be effective in promoting processes such as cationic polymerization. researchgate.net The strong Lewis acidic nature of Mg(ClO₄)₂ can initiate the polymerization of susceptible monomers. However, detailed mechanistic studies focusing specifically on magnesium perchlorate hydrate (B1144303) in these processes are less common compared to its application in other areas of organic synthesis. Its role is often overshadowed by other magnesium compounds, such as magnesium dichloride-supported Ziegler-Natta catalysts for olefin polymerization. u-pec.fr

In hydrolysis, the decomposition of hydrated magnesium perchlorate can yield perchloric acid, which can then act as a catalyst. escholarship.org This process typically occurs at elevated temperatures and is more a feature of the compound's thermal decomposition than a controlled catalytic cycle for hydrolyzing other substrates. researchgate.net

Magnesium perchlorate serves as a highly effective and efficient catalyst for the synthesis of 2,3-dihydro-1,5-benzothiazepines. uef.fiu-pec.fr This is achieved through the reaction of 1,3-diarylprop-2-enones with 2-aminothiophenol. u-pec.fr The reaction proceeds smoothly under mild conditions, typically refluxing in 1,2-dichloroethane, to afford the desired products in high yields (80-90%) within short reaction times (0.5-2 hours). uef.fi

The catalyst's role is to act as an 'electrophilic activation' agent, facilitating the key steps of the reaction sequence. uef.fi This methodology demonstrates excellent chemoselectivity and is compatible with a variety of substituents on the aromatic rings of the chalcone (B49325) precursors, including those with heteroaryl rings. uef.fi

EntryTime (h)Yield (%)
1C₆H₅C₆H₅0.7590
24-MeC₆H₄C₆H₅0.590
34-MeOC₆H₄C₆H₅0.588
44-ClC₆H₄C₆H₅1.085
5C₆H₅4-MeOC₆H₄0.589
6C₆H₅2-Thienyl2.080

This table shows representative yields for the Mg(ClO₄)₂-catalyzed synthesis of various 2,3-dihydro-1,5-benzothiazepine derivatives.

Magnesium perchlorate has proven to be an exceptionally efficient catalyst for the Kabachnik-Fields reaction, a one-pot, three-component synthesis of α-aminophosphonates from an aldehyde or ketone, an amine, and a phosphite (B83602). researchgate.netwikipedia.org This reaction is particularly effective under solvent-free conditions, leading to high yields and significantly shorter reaction times compared to when solvents are used. escholarship.orgnih.gov The reactions involving aldehydes and aromatic amines without electron-withdrawing groups can often be carried out at room temperature. wikipedia.org

The scope of the reaction is broad, accommodating various aldehydes, ketones (including cyclic ketones), amines, and phosphites (di-/trialkyl and diaryl). escholarship.org Magnesium perchlorate has been shown to be superior to other metal perchlorates and metal triflates for this transformation. escholarship.orgnih.gov

The choice of the counteranion in the magnesium salt has a profound impact on its catalytic efficiency in the Kabachnik-Fields reaction. Comparative studies have demonstrated that magnesium perchlorate is the most effective catalyst among various magnesium compounds. escholarship.orgnih.gov The weakly coordinating nature of the perchlorate (ClO₄⁻) anion is crucial. It enhances the Lewis acidity of the Mg²⁺ cation, allowing it to more effectively activate the carbonyl component of the reaction. In contrast, more strongly coordinating anions can compete with the substrate for binding to the magnesium center, thereby reducing the catalyst's activity.

CatalystTime (min)Yield (%)
Mg(ClO₄)₂ 15 98
Mg(OTf)₂3095
MgBr₂12075
MgCl₂18070
MgSO₄36040
Mg(OAc)₂36030

Data based on the model reaction of 4-chlorobenzaldehyde, aniline, and diethyl phosphite under solvent-free conditions at room temperature, illustrating the superior performance of the perchlorate counteranion.

Mechanistic investigations into the magnesium perchlorate-catalyzed Kabachnik-Fields reaction suggest a pathway that represents a true three-component reaction. escholarship.orgwikipedia.org A key finding is the absence of any detectable intermediate formation of either an imine (from the aldehyde and amine) or an α-hydroxy phosphonate (B1237965) (from the aldehyde and phosphite). escholarship.orgresearchgate.net This indicates that the reaction does not proceed through a stepwise mechanism where one of these intermediates is formed first and then reacts further.

Instead, it is proposed that magnesium perchlorate facilitates a concerted process where the carbonyl compound, the amine, and the phosphite are all simultaneously involved in the transition state. escholarship.orgwikipedia.org The Lewis acidic Mg²⁺ ion is believed to coordinate to and activate the carbonyl oxygen of the aldehyde or ketone. This activation enhances the electrophilicity of the carbonyl carbon, making it susceptible to simultaneous nucleophilic attack by both the amine and the phosphite. This proposed mechanism accounts for the high efficiency and rapid rates observed for the reaction under magnesium perchlorate catalysis.

Catalytic Synthesis of Spiro[4H-pyran-oxindole] and Spiro[indoline-3,9′-xanthene]trione Derivatives

Magnesium perchlorate has proven to be an efficient catalyst for the synthesis of spiro[4H-pyran-oxindole] and spiro[indoline-3,9′-xanthene]trione derivatives. These reactions are characterized by their high yields, mild conditions, and simple work-up procedures. koreascience.krilo.org

The synthesis of spiro[4H-pyran-oxindole] derivatives is achieved through a three-component reaction involving isatins, malononitrile (B47326) or ethyl cyanoacetate, and 1,3-dicarbonyl compounds. ilo.org This reaction is typically carried out in a 50% aqueous ethanol (B145695) medium, where magnesium perchlorate acts as a potent catalyst. ilo.org The use of magnesium perchlorate in this context is advantageous due to its low cost, non-toxicity, and ready availability. ilo.org Studies have shown that magnesium perchlorate significantly enhances the reaction rate in this aqueous ethanol solution. ilo.org

The proposed mechanism for this synthesis involves the activation of the isatin (B1672199) carbonyl group by the Lewis acidic magnesium ion, which facilitates the initial Knoevenagel condensation with the active methylene (B1212753) compound. This is followed by a Michael addition of the 1,3-dicarbonyl compound and a subsequent intramolecular cyclization and dehydration to afford the final spiro[4H-pyran-oxindole] product.

Similarly, the synthesis of spiro[indoline-3,9′-xanthene]trione derivatives is realized through the condensation of isatins and 1,3-cyclohexanedione, catalyzed by a catalytic amount of magnesium perchlorate. koreascience.krscilit.com This reaction is generally conducted at 80°C in a 50% aqueous ethanol medium. koreascience.krscilit.com The notable advantages of this method include good yields, ease of purification, and reduced reaction times. koreascience.krscilit.com

The catalytic role of magnesium perchlorate in this transformation is to activate the carbonyl group of the isatin, thereby promoting the nucleophilic attack by the enol form of 1,3-cyclohexanedione. A subsequent cyclization and dehydration cascade then leads to the formation of the spiro[indoline-3,9′-xanthene]trione scaffold.

The following tables summarize the research findings for these catalytic syntheses:

Table 1: Magnesium Perchlorate Catalyzed Synthesis of Spiro[4H-pyran-oxindole] Derivatives

Isatin Derivative Active Methylene Compound 1,3-Dicarbonyl Compound Solvent Catalyst Loading (mol%) Time (min) Yield (%)
Isatin Malononitrile Dimedone 50% aq. EtOH 10 15 95
5-Bromo-isatin Malononitrile Dimedone 50% aq. EtOH 10 20 92
5-Nitro-isatin Malononitrile Dimedone 50% aq. EtOH 10 25 90
Isatin Ethyl Cyanoacetate 1,3-Cyclohexanedione 50% aq. EtOH 10 30 88

Table 2: Magnesium Perchlorate Catalyzed Synthesis of Spiro[indoline-3,9′-xanthene]trione Derivatives

Isatin Derivative 1,3-Dicarbonyl Compound Solvent Catalyst Loading (mol%) Temperature (°C) Time (h) Yield (%)
Isatin 1,3-Cyclohexanedione 50% aq. EtOH 15 80 2 92
5-Methyl-isatin 1,3-Cyclohexanedione 50% aq. EtOH 15 80 2.5 90
5-Bromo-isatin 1,3-Cyclohexanedione 50% aq. EtOH 15 80 3 88
5-Chloro-isatin 1,3-Cyclohexanedione 50% aq. EtOH 15 80 3 87

Influence of Magnesium Perchlorate on Conformational Dependence of Organic Molecules

The influence of magnesium perchlorate on the conformational dependence of organic molecules is an area of interest, primarily stemming from its nature as a Lewis acid and the chaotropic character of the perchlorate anion. While specific studies detailing the direct control of reaction stereochemistry through conformational locking by magnesium perchlorate are not extensively documented, its potential to influence molecular geometry can be inferred from its fundamental chemical properties.

As a Lewis acid, the magnesium ion can coordinate to lone pairs of electrons on heteroatoms (such as oxygen and nitrogen) within an organic molecule. This coordination can restrict the conformational freedom of the molecule by locking specific dihedral angles or favoring a particular spatial arrangement of substituent groups. This effect could, in principle, be harnessed to influence the facial selectivity of a nucleophilic or electrophilic attack on a prochiral center, thereby affecting the stereochemical outcome of a reaction.

Furthermore, the perchlorate anion is known to be a chaotropic agent, meaning it can disrupt the structure of water and other hydrogen-bonded networks. researchgate.netfrontiersin.org In a reaction medium, this property can alter the solvation shell around a reacting molecule. Changes in solvation can, in turn, influence the conformational equilibrium of the substrate or a catalyst-substrate complex. For instance, by destabilizing more ordered, hydrogen-bonded conformations, the perchlorate ion might favor more compact or alternative geometries that could lead to different reaction outcomes.

While these principles suggest a potential for magnesium perchlorate to influence the conformational dependence of organic molecules, further dedicated research is required to elucidate specific examples and mechanistic details in the context of synthetic organic reactions.

Advanced Analytical and Spectroscopic Characterization Techniques for Magnesium Perchlorate Hydrate

X-ray Powder Diffraction (XRD) for Comprehensive Structural and Phase Analysis

X-ray Powder Diffraction (XRD) is a fundamental technique for the structural and phase analysis of magnesium perchlorate (B79767) and its various hydrated forms. By analyzing the diffraction patterns of a powdered sample, researchers can determine crystal structures, identify different hydrate (B1144303) phases, and monitor structural changes during processes like dehydration. nih.govresearchgate.net

In-situ XRD analyses, often performed using an environmental cell with controlled temperature and humidity, have been crucial in elucidating the dehydration pathway of magnesium perchlorate hexahydrate (Mg(ClO₄)₂·6H₂O). nih.gov As the hexahydrate is heated, it undergoes sequential dehydration, forming lower hydrates and eventually the anhydrous salt, with each phase possessing a distinct crystal structure. researchgate.netusra.edu

The crystal structures of the tetrahydrate (Mg(ClO₄)₂·4H₂O) and dihydrate (Mg(ClO₄)₂·2H₂O) have been solved using XRD data. nih.gov The transition from the hexahydrate to the tetrahydrate at 348 K involves a decrease in symmetry. nih.gov In the tetrahydrate, the Mg²⁺ cations are coordinated by four water molecules in an equatorial plane, with two perchlorate (ClO₄⁻) tetrahedra at the apices. nih.gov Further dehydration to the dihydrate at 423 K results in the formation of double corner-sharing chains of polyhedra and octahedra. nih.gov The anhydrous form, Mg(ClO₄)₂, obtained by heating the hexahydrate at 523 K under vacuum, has a monoclinic crystal structure consisting of a three-dimensional network of corner-sharing MgO₆ octahedra and ClO₄ tetrahedra. researchgate.netnih.gov

Table 1: Crystallographic Data for Magnesium Perchlorate Hydrates and Anhydrate

Compound Formula Crystal System Space Group Key Structural Features
Magnesium Perchlorate Hexahydrate Mg(ClO₄)₂·6H₂O Orthorhombic Pmn2₁ Isolated Mg²⁺ cations octahedrally coordinated by six H₂O molecules. usra.edu
Magnesium Perchlorate Tetrahydrate Mg(ClO₄)₂·4H₂O Monoclinic C2 Isolated Mg²⁺ cations equatorially coordinated by four H₂O molecules with two ClO₄⁻ tetrahedra at the apices. nih.gov
Magnesium Perchlorate Dihydrate Mg(ClO₄)₂·2H₂O Monoclinic C2/m Double corner-sharing chains of octahedra and polyhedra. nih.gov
Magnesium Perchlorate Anhydrate Mg(ClO₄)₂ Monoclinic P2₁/c 3D network of corner-sharing MgO₆ octahedra and ClO₄ tetrahedra. researchgate.netnih.gov

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Behavior Profiling

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are thermal analysis techniques used to study the dehydration and decomposition of magnesium perchlorate hydrate. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled.

When magnesium perchlorate hexahydrate is heated, TGA reveals a stepwise loss of water, corresponding to the formation of lower hydrates. researchgate.netusra.edu Studies have confirmed three main stages of dehydration, leading to the formation of the tetrahydrate, dihydrate, and finally the anhydrous salt. usra.edu These mass loss events are correlated with endothermic peaks in the DSC data, which indicate the energy required to remove the water molecules from the crystal lattice.

One study identified DSC endotherms at approximately 403 K, 423 K, and 503 K, corresponding to the cumulative loss of two, four, and six water molecules, respectively, when heated in a nitrogen atmosphere. researchgate.net Another analysis observed endotherms at 130°C (403 K), 150°C (423 K), and 230°C (503 K), correlating to the sequential loss of two, two, and two water molecules. usra.edu Following complete dehydration, a strong exothermic event is observed at higher temperatures (around 435°C or 708 K), which corresponds to the decomposition of the anhydrous salt and the release of oxygen and chlorine species. nasa.gov

Table 2: Thermal Dehydration Stages of Magnesium Perchlorate Hexahydrate

Dehydration Step Product Formed Temperature Range (°C) Temperature Range (K) Associated DSC Event
Step 1 Mg(ClO₄)₂·4H₂O ~85 - 130 ~358 - 403 Endotherm
Step 2 Mg(ClO₄)₂·2H₂O ~130 - 155 ~403 - 428 Endotherm
Step 3 Mg(ClO₄)₂ (Anhydrous) ~195 - 230 ~468 - 503 Endotherm
Decomposition MgO > 435 > 708 Exotherm

Note: Specific temperatures can vary based on experimental conditions such as heating rate and atmosphere. researchgate.netusra.edunasa.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local chemical environment of specific nuclei. For hydrated salts like magnesium perchlorate, ¹H NMR is particularly valuable for characterizing the water molecules and hydroxyl groups. nih.gov

Solid-state ¹H-Magic Angle Spinning (MAS) NMR is used to obtain high-resolution spectra from solid samples, enabling the characterization and quantification of different proton-containing phases. nih.govresearchgate.net In the context of magnesium-based minerals and salts, ¹H-MAS-NMR can distinguish between structurally different water molecules and hydroxyl groups within the crystal lattice. researchgate.net While detailed experimental ¹H-MAS-NMR spectra specifically for the different hydrates of magnesium perchlorate are not widely reported in foundational studies, the technique is a primary method for characterizing such hydrated species. nih.gov The chemical shifts of the water protons are sensitive to their local environment, including coordination to the Mg²⁺ cation and hydrogen bonding interactions, allowing for the differentiation of various hydrate phases. nih.gov

Computational methods, particularly Density Functional Theory (DFT), have become instrumental in predicting NMR parameters and aiding the interpretation of experimental spectra. nih.govresearchgate.net By combining experimental ¹H-MAS-NMR data from various magnesium-containing minerals with DFT calculations, a correlation can be established to predict the chemical shielding for other complex phases. nih.govresearchgate.net This approach has been used to predict the ¹H-NMR chemical shifts for magnesium perchlorate hydrates. nih.gov The calculations suggest that the proton environments in magnesium perchlorates have unique chemical shifts predicted to be in the range of δ ~ +3 ppm. nih.gov This predictive capability is crucial for assigning peaks in complex spectra and for identifying different hydrate phases that may coexist in a sample. researchgate.net

Raman Spectroscopy for Deliquescence and Efflorescence Phenomenological Studies

Raman spectroscopy is an effective tool for studying the vibrational modes of molecules and is particularly useful for in-situ monitoring of phase transitions, such as the deliquescence (water uptake by a solid to form a solution) and efflorescence (water loss from a hydrate to form a solid) of this compound. researchgate.netresearchgate.net

The Raman spectrum of magnesium perchlorate hexahydrate exhibits characteristic peaks that can be used to monitor its state. researchgate.net Vibrational modes attributed to the perchlorate ion (ClO₄⁻) are observed at wavenumbers below 1500 cm⁻¹, while the O-H stretching modes of the chemically bound water of hydration appear in the region around 3500 cm⁻¹. researchgate.netresearchgate.net

During deliquescence, as the salt absorbs atmospheric water, the Raman spectrum shows significant changes. The sharp peak associated with the O-H stretch of the crystal water broadens as liquid water is taken up by the sample. researchgate.netusra.edu This allows for the precise detection of the onset of deliquescence. Conversely, during efflorescence, as the sample dries out, the O-H peak returns to its initial sharper shape, indicating the release of liquid water and the reformation of the crystalline hydrate. researchgate.net These studies are highly relevant for understanding the potential for liquid brines to form on Mars, where magnesium perchlorate has been detected. researchgate.netscilit.com

Table 3: Key Raman Spectral Features for Magnesium Perchlorate Hexahydrate

Vibrational Mode Wavenumber Range (cm⁻¹) Phase/State
Perchlorate (ClO₄⁻) ion modes < 1500 Crystalline Solid
O-H stretch (water of hydration) ~3500 Crystalline Solid (sharp peak)
O-H stretch (liquid water) ~3150 - 3500 Aqueous Solution (broad peak)

Source: Data derived from graphical representations in cited literature. researchgate.netresearchgate.net

Spectrophotometric Analysis for Quantitative Water Determination in Magnesium Perchlorate Samples

Spectrophotometry is an analytical technique that measures the absorption of light by a chemical substance. While more commonly applied to solutions, it can be adapted for the quantitative analysis of water in hydrated salts. acs.org The general principle involves relating the absorbance of a specific chemical species to its concentration.

For determining the number of water molecules in a hydrate, a method could involve dissolving a precisely weighed sample of the this compound in a suitable solvent and measuring the absorbance of a species whose concentration is dependent on the anhydrous salt content. acs.org By creating a calibration curve using standards of known anhydrous magnesium perchlorate concentration, the concentration of the unknown solution can be determined. acs.org From the initial mass of the hydrate and the determined mass of the anhydrous salt, the mass and moles of water can be calculated, thus yielding the formula of the hydrate. acs.org

Alternatively, certain spectrophotometric techniques could potentially quantify water directly. While specific studies detailing this method for this compound are not prominent, the fundamental approach is a viable analytical strategy for quantifying the water content in hydrated compounds. acs.orghunterlab.com

Mass Spectrometry for Identification and Analysis of Decomposition Products

Mass spectrometry coupled with thermal analysis techniques, such as thermogravimetry (TG-MS), is a powerful tool for identifying and analyzing the gaseous products evolved during the decomposition of this compound. As the compound is heated, it undergoes a multi-step decomposition process, releasing various gaseous species that can be detected and identified by the mass spectrometer.

The thermal decomposition of this compound, Mg(ClO₄)₂·nH₂O, begins with dehydration, followed by the decomposition of the anhydrous salt at higher temperatures. Evolved gas analysis using mass spectrometry reveals a distinct pattern of gas release corresponding to different temperature ranges.

Initial heating leads to the release of water molecules. For magnesium perchlorate hexahydrate (Mg(ClO₄)₂·6H₂O), water is evolved in multiple steps, with onset temperatures around 85°C, 155°C, and 195°C. nasa.gov

At a significantly higher temperature, around 435°C, a strong exothermic decomposition of the perchlorate anion occurs. nasa.gov This decomposition results in the release of several gaseous species. Mass spectrometry detects a significant release of oxygen (O₂), which is a primary decomposition product. nasa.gov

In addition to oxygen, various chlorine-containing species are evolved. The dominant chlorine species detected is hydrogen chloride (HCl). nasa.gov Other chlorine species, such as elemental chlorine (Cl₂) and chlorine atoms (Cl), are also observed, though typically in smaller quantities compared to HCl. nasa.gov The formation of MgO is a final product of this decomposition. nasa.gov

The specific ions and their relative intensities observed in the mass spectrum depend on the analytical conditions, such as the heating rate and the atmosphere. A representative summary of the major evolved gaseous products and their corresponding mass-to-charge ratios (m/z) that would be expected during the thermal decomposition of this compound is presented below.

Temperature Range (°C)Evolved Gas SpeciesLikely Ionic Fragments and m/z Ratios
85 - 200Water (H₂O)H₂O⁺ (18), OH⁺ (17)
Starting around 435Oxygen (O₂)O₂⁺ (32)
Hydrogen Chloride (HCl)HCl⁺ (36, 38), Cl⁺ (35, 37)
Chlorine (Cl₂)Cl₂⁺ (70, 72, 74), Cl⁺ (35, 37)

Applications in Elemental Analysis Methodologies (e.g., Investigation of CO₂ Measurement Errors)

Magnesium perchlorate is widely used as a desiccant in elemental analysis to dry gas streams before they enter the analyzer. Its high affinity for water makes it effective in preventing interference from moisture in various analytical measurements, including the determination of carbon, hydrogen, nitrogen, and sulfur content. However, its use can introduce errors in the measurement of carbon dioxide (CO₂), a critical aspect of carbon analysis.

Research has shown that several drying agents, including magnesium perchlorate, can interact with CO₂ in the gas stream, leading to inaccuracies in its measurement. nih.gov This interaction is primarily due to the adsorption of CO₂ onto the surface of the drying agent.

A key study investigating the errors in CO₂ measurements associated with the use of drying agents highlighted that at low flow rates, some desiccants can trap significant amounts of CO₂. nih.gov While the study provided a detailed analysis of various drying agents, it indicated that the capacity of these materials to adsorb CO₂ is a critical factor to consider for accurate analysis. The study also found that increasing the hydration of the drying agents reduces their capacity to adsorb CO₂. nih.gov

Furthermore, the adsorbed CO₂ is not permanently bound and can be released back into the gas stream under certain conditions. For instance, passing a CO₂-free gas, such as nitrogen, over the drying agent can cause the elution of the previously adsorbed CO₂. nih.gov This adsorption/elution phenomenon can lead to significant errors in several analytical scenarios:

Calibration of CO₂ Analyzers: If the calibration gas is passed through a fresh desiccant bed, CO₂ may be adsorbed, leading to an underestimation of the true concentration and an incorrect calibration curve.

Analysis of Samples with Low CO₂ Concentrations: The adsorption of CO₂ can lead to erroneously low readings.

Isotopic Analysis of CO₂: The adsorption and subsequent elution of CO₂ can cause isotopic fractionation, altering the isotopic composition of the sample gas and leading to inaccurate results.

To mitigate these potential errors, it is recommended to pre-condition the magnesium perchlorate trap by passing a gas with a CO₂ concentration similar to that of the expected samples through it until the adsorbent is saturated. This minimizes the net adsorption or desorption of CO₂ during sample analysis.

ParameterEffect on CO₂ MeasurementMitigation Strategy
Flow RateLower flow rates can increase the contact time, potentially leading to greater CO₂ adsorption. nih.govMaintain a consistent and appropriate flow rate for both calibration and sample analysis.
Hydration State of DesiccantIncreasing hydration reduces the capacity for CO₂ adsorption. nih.govEnsure the desiccant is in a consistent state of hydration for all analyses.
Gas CompositionChanges in gas composition (e.g., switching from a CO₂-containing gas to a CO₂-free gas) can cause adsorption or elution of CO₂. nih.govPre-condition the desiccant with a gas mixture similar to the samples to be analyzed.

Environmental and Astrochemical Significance of Magnesium Perchlorate Hydrate

Occurrence and Distribution in Terrestrial Environments

On Earth, the presence of magnesium perchlorate (B79767) is largely confined to hyper-arid environments where its high solubility allows it to persist.

Natural occurrences of perchlorates are rare on Earth, with notable deposits found in extremely dry locations such as the Atacama Desert in Chile. spaceflightnow.comuark.edu These terrestrial perchlorates are often associated with nitrate (B79036) deposits in caliche ores. ca.govwikipedia.org While sodium perchlorate is a significant component of these deposits, magnesium cations are also present in the complex salt mixtures found in these environments. The conditions in the Atacama Desert are often used as an analogue for the Martian environment, making the study of its salt deposits, including perchlorates, particularly relevant for planetary science. spaceflightnow.com

The formation of perchlorate in terrestrial environments is believed to occur through natural atmospheric processes. ca.gov One proposed mechanism involves the oxidation of chloride aerosols by ozone or through electrical discharge, such as lightning. nih.govresearchgate.net This atmospheric formation suggests that a natural background level of perchlorate may exist globally, which is then concentrated in arid regions through atmospheric deposition and subsequent evaporation. nih.gov While anthropogenic sources of perchlorate are well-documented, these natural pathways are crucial for understanding the presence of magnesium perchlorate in pristine, remote environments and potentially on other planetary bodies. ca.gov

Martian Perchlorate Research and Implications

The study of magnesium perchlorate took on a significant new dimension with its discovery on the planet Mars, revolutionizing our understanding of Martian geochemistry and the potential for liquid water.

In 2008, NASA's Phoenix Lander, which touched down in the northern plains of Mars (Vastitas Borealis), made the landmark discovery of perchlorate salts in the Martian soil. nasa.govslate.com The Wet Chemistry Laboratory (WCL) instrument on the lander analyzed soil samples and detected perchlorate at concentrations of approximately 0.4 to 0.6% by mass. nih.govtufts.edu The analysis of the soluble salts in the soil revealed that magnesium (Mg²⁺) and sodium (Na⁺) were the dominant cations. nih.govtufts.edu Subsequent modeling and analysis of the Phoenix data suggested that the Martian soil at the landing site likely contained a mixture of perchlorate salts, with magnesium perchlorate being a significant component. wikipedia.orguhmreactiondynamics.org This discovery was initially unexpected, as perchlorates were not widely anticipated, and it prompted a re-evaluation of Martian soil chemistry and its potential habitability. nasa.govspace.com Later missions, including the Curiosity rover, have since confirmed that oxychlorine compounds, including perchlorates, are likely distributed globally across the Martian surface. wikipedia.orgcambridge.org

Table 1: Phoenix Lander Wet Chemistry Laboratory (WCL) Key Findings

Analyte Concentration/Value Significance
Perchlorate (ClO₄⁻) ~0.4 - 0.6% by mass First definitive detection of perchlorate on Mars. nih.govtufts.edu
Dominant Cations Mg²⁺, Na⁺ Indicates the presence of magnesium and sodium salts. nih.govtufts.edu

Magnesium perchlorate is exceptionally hygroscopic, meaning it readily absorbs water vapor from the atmosphere. researchgate.net This property, combined with its ability to dramatically lower the freezing point of water, makes it a critical compound for the potential existence of liquid water on Mars. wikipedia.orgiflscience.com The eutectic temperature of a magnesium perchlorate solution—the lowest temperature at which it can remain liquid—is approximately 206 K (-67 °C or -88 °F). uark.eduiflscience.comresearchgate.net This temperature is within the range of conditions observed at the Phoenix landing site, suggesting that liquid brines could be stable for short periods during the summer days. uark.eduresearchgate.net

Hydrated forms of magnesium perchlorate are particularly important. Research indicates that magnesium perchlorate hexahydrate (Mg(ClO₄)₂·6H₂O) is the most stable form under typical Martian surface conditions of temperature and relative humidity. researchgate.net Experiments have shown that this hexahydrate is resistant to dehydration under diurnal or seasonal cycles on Mars, allowing it to act as a stable, near-surface reservoir of bound water. researchgate.net

Table 2: Properties of Magnesium Perchlorate Relevant to Mars

Property Value/Description Implication for Mars
Eutectic Temperature ~206 K (-67 °C) Allows for liquid brines to exist at low Martian temperatures. iflscience.comresearchgate.net
Hygroscopicity Strong affinity for water Can absorb atmospheric water vapor to form brines (deliquescence). researchgate.netuniversetoday.com

The properties of magnesium perchlorate hydrate (B1144303) are central to the modern Martian water cycle. The process of deliquescence, where the salt absorbs enough atmospheric water to dissolve and form a liquid brine, is a key mechanism for the exchange of water between the atmosphere and the regolith. usra.eduusra.edu Given the presence of magnesium perchlorate, the Martian regolith can draw down water vapor from the atmosphere when temperature and humidity conditions are favorable, creating transient liquid brines. universetoday.com

Contribution to Organic Compound Decomposition and Chlorination in Martian Soils

The presence of magnesium perchlorate in Martian soils has significant implications for the detection and preservation of organic compounds. During pyrolysis experiments conducted by instruments like the Thermal and Evolved-Gas Analyzer (TEGA) on the Phoenix lander and the Sample Analysis at Mars (SAM) instrument on the Curiosity rover, soil samples are heated to high temperatures to release volatile compounds for analysis. Research has shown that when organic materials are heated in the presence of perchlorate salts, such as magnesium perchlorate, the perchlorate decomposes and releases oxygen, leading to the combustion of the organic matter. usra.edunih.gov

This process can significantly alter or destroy the original organic molecules, complicating the search for signs of past or present life on Mars. For example, experiments mixing mellitic acid, a potential product of kerogen oxidation from meteoritic infall, with magnesium perchlorate demonstrated that the organic acid was combusted, releasing large amounts of carbon dioxide upon heating. usra.edu No organic fragments of the mellitic acid were detected in the evolved gas, suggesting complete decomposition. usra.edu

Furthermore, the thermal decomposition of perchlorates can also lead to the chlorination of organic compounds. Laboratory experiments have shown that heating terrestrial Mars analog soils from the Atacama Desert, which contain organic compounds, in the presence of magnesium perchlorate produces chlorinated hydrocarbons like chloromethane (B1201357) and dichloromethane. nasa.gov This finding is crucial for interpreting the detection of such compounds by the Viking landers and the Curiosity rover, as they may be byproducts of the analytical method rather than indigenous Martian organic molecules. nasa.govcambridge.org The interaction between perchlorates and organic matter during pyrolysis is therefore a critical factor in understanding the organic chemistry of Mars. researchgate.net

Significance of Perchlorate Salts as Indicators of Past Hydrological Cycles on Mars

The discovery of perchlorate salts, including magnesium perchlorate, across various locations on Mars provides compelling evidence for past water activity. cambridge.orgresearchgate.net These highly soluble salts are thought to have formed through interactions between water and minerals in the Martian regolith and subsequently concentrated through evaporation. researchgate.net Therefore, the distribution and concentration of perchlorates can serve as indicators of past hydrological cycles.

Hydrated salts, specifically magnesium perchlorate, magnesium chlorate (B79027), and sodium perchlorate, have been spectrally detected in recurring slope lineae (RSL), which are dark streaks that appear to flow down steep slopes in warm seasons. wikipedia.orgnasa.govnasa.gov This strongly supports the hypothesis that RSL are formed by the flow of brines, where the presence of perchlorates significantly lowers the freezing point of water, allowing it to remain liquid under the cold Martian temperatures. cambridge.orgnasa.govnasa.gov

The presence of magnesium perchlorate and other hydrated salts at lower elevations of Mount Sharp, as observed by the Curiosity rover, also points to a history of water. time.com As the rover ascended, the mineralogy was expected to transition to drier sulfates, but the continued presence of these hydrated salts in what was thought to be a drier region suggests a more complex hydrological history than previously understood. time.com The formation of widespread perchlorate deposits implies that liquid water was once more abundant on the Martian surface, engaging in chemical weathering and brine formation. nasa.gov

Low-Temperature Properties of Magnesium Perchlorate Solutions as Martian Brines

The presence of magnesium perchlorate on Mars is of great astrochemical significance due to its ability to form brines that remain liquid at extremely low temperatures, a condition relevant to the Martian surface. nih.govmarsdaily.comacs.org These brines are considered a potential habitat for microbial life and a key factor in contemporary water activity on the planet. nasa.gov

Determination of Eutectic Values and Evaporation Rates

The eutectic temperature is the lowest temperature at which a substance can exist in a liquid phase. Magnesium perchlorate solutions have one of the lowest eutectic temperatures among salts found on Mars.

Eutectic Value: The eutectic temperature for a magnesium perchlorate (Mg(ClO₄)₂) solution has been determined to be approximately 206 K (-67 °C) for a concentration of 44.0 wt%. proquest.com Other studies have reported similar values, ranging from 204.5 K to 206.15 K. proquest.comwashington.edu One thermodynamic model calculated a lower eutectic of 193.4 K at a 45.86 wt% concentration. researchgate.netnih.gov This is significantly lower than the freezing point of pure water and even other salt solutions like sodium perchlorate (eutectic at ~236 K). proquest.comresearchgate.net This property allows magnesium perchlorate brines to remain liquid for short periods during the day, even under the frigid conditions of the Phoenix landing site. proquest.com

Evaporation Rates: The evaporation rates of magnesium perchlorate solutions under simulated Martian conditions (7 mbar pressure) are dependent on both temperature and concentration. usra.eduusra.edu Higher concentrations and lower temperatures lead to lower evaporation rates. usra.edu For instance, at 264 K, a 20 wt% magnesium perchlorate solution evaporates at a rate of 0.29 mm/h, while a more concentrated 49 wt% solution evaporates at a much slower rate of 0.07 mm/h. usra.eduusra.edu

Below is an interactive data table summarizing the evaporation rates of magnesium perchlorate solutions at various temperatures and concentrations.

Concentration (wt%)Temperature (K)Evaporation Rate (mm/h)
202670.29
202640.29
492720.17
492640.07
492600.06

This data is compiled from experimental results under simulated Martian conditions. usra.eduusra.edu

Deliquescence and Efflorescence Behavior at Martian Environmental Temperatures

Deliquescence is the process by which a solid absorbs moisture from the atmosphere to form an aqueous solution. Efflorescence is the reverse process, where a salt solution loses water and recrystallizes. These processes are critical for the formation and stability of brines on the Martian surface.

Magnesium perchlorate is a highly hygroscopic salt, meaning it readily absorbs water vapor. nasa.govusra.edu The deliquescence and efflorescence of perchlorate salts are dependent on the atmospheric relative humidity (RH) and temperature. researchgate.net For magnesium perchlorate, the deliquescence relative humidity (DRH), the RH at which it begins to absorb water, is around 55%. researchgate.net This process could allow for the formation of liquid brines on Mars when atmospheric conditions are favorable, without the need for melting ice. nasa.govusra.edu However, the stability of these brines is a complex interplay of temperature, pressure, and water vapor availability. While some experiments show that deliquescence can occur within minutes when conditions are right, others suggest it may take hours, potentially limiting its occurrence on the Martian surface. usra.edu The hexahydrate form of magnesium perchlorate (Mg(ClO₄)₂·6H₂O) is considered the most stable phase under current Mars surface conditions, and its transition to other hydrated forms at low temperatures is a key factor in its deliquescence behavior. usra.eduscilit.com

Investigation of Gas Phase Production of Perchlorate in the Martian Atmosphere

The formation mechanism of the relatively high concentrations of perchlorates found on Mars is a subject of ongoing research, with several proposed atmospheric pathways. It is suggested that the oxidizing nature of the Martian atmosphere plays a key role. researchgate.netusra.edu

One proposed mechanism involves the gas-phase oxidation of chlorine-containing volatiles to form perchloric acid (HClO₄). researchgate.net This perchloric acid would then be deposited on the surface and mineralized into perchlorate salts. nih.gov Sources of chlorine in the atmosphere could include volcanic outgassing of hydrogen chloride (HCl) or the release of chlorine from salt-bearing dust particles (aerosols). usra.edu Photochemical reactions involving ozone (O₃) and other atmospheric oxidants could then convert these chlorine species into perchlorates. researchgate.netusra.eduquora.com

Another potential pathway is the radiolysis of chlorine-bearing surface materials by galactic cosmic rays. nih.gov This process could produce chlorine oxides, which would then sublimate into the atmosphere and react to form perchloric acid. nih.gov Modeling suggests that a relatively low flux of these chlorine oxides could be sufficient to explain the observed perchlorate concentrations over geological timescales. nih.gov Electrostatic discharges in Martian dust storms have also been considered as a mechanism for oxidizing chloride aerosols to perchlorate, though the efficiency of this process is debated. usra.edu The isotopic composition of Martian perchlorates suggests their formation process may be unique within the solar system, further highlighting the importance of understanding these atmospheric chemical pathways. nih.gov

Environmental Pollutant Aspects of Perchlorates

On Earth, perchlorate is considered an environmental contaminant primarily due to its potential to interfere with the function of the thyroid gland in humans. nih.govresearchgate.net The primary sources of perchlorate contamination are related to industrial activities, particularly the manufacturing and use of ammonium (B1175870) perchlorate as a solid oxidant in rocket propellants and munitions. nih.govresearchgate.netenviro.wiki Other sources include fireworks, explosives, and some fertilizers derived from Chilean caliche. wikipedia.orgenviro.wiki

Perchlorate is highly soluble in water and very mobile in aquatic systems. wikipedia.orgclu-in.org Due to its chemical stability, it can persist in the environment for long periods, leading to widespread contamination of groundwater and drinking water supplies. nih.govenviro.wikiclu-in.org This has been a significant issue in various regions, particularly in the southwestern United States, where defense and aerospace activities have been concentrated. nih.govresearchgate.net

While the context of perchlorate on Mars is primarily astrochemical, understanding its behavior as a pollutant on Earth provides insights into its chemical properties, such as its persistence and mobility. The high concentrations of perchlorate in Martian dust could also be a consideration for future human exploration, although it is viewed as a potential resource for oxygen and water extraction as well. nasa.gov

Water Contamination Pathways

Perchlorate, the anion in magnesium perchlorate, can contaminate water supplies through both natural and anthropogenic pathways. nih.gov Due to its high solubility in water, magnesium perchlorate and other perchlorate salts migrate quickly from soil into groundwater, leading to the contamination of aquifers and drinking water sources. epa.govnih.gov

Anthropogenic Sources:

Industrial Manufacturing and Use: The primary industrial use of perchlorates is as an oxidizer in solid rocket propellants. who.intwikipedia.org Contamination can occur from the manufacturing, use, and disposal of these propellants and other products like fireworks, road flares, and automotive airbags. who.intwikipedia.org

Agricultural Practices: The use of certain fertilizers can introduce perchlorates into the soil and water. who.int Notably, fertilizers derived from natural deposits in arid regions, such as Chilean caliche, have been found to contain significant concentrations of perchlorate. wikipedia.org

Natural Sources:

Atmospheric Deposition: Perchlorate can be formed naturally in the atmosphere and deposited globally via rain and dust. who.intwikipedia.org This process contributes to the widespread, low-level presence of perchlorate in the environment. who.int

Geological Deposits: In some arid regions, natural deposits containing high concentrations of perchlorate have been identified. who.int

Once in the environment, the perchlorate anion is highly stable and mobile. nih.gov Its resistance to degradation and its weak adsorption to soil particles allow it to persist and travel long distances in groundwater systems. epa.gov

Key Properties of Magnesium Perchlorate Related to Environmental Mobility

PropertyValue/DescriptionSignificance
AppearanceWhite crystalline solid. laboratorynotes.comnih.gov-
Water SolubilityHighly soluble; 99.3 g/100 mL at 25°C. nih.govwikipedia.orgAllows for rapid migration from soil to groundwater. epa.gov
HygroscopicityExceptionally hygroscopic; readily absorbs moisture from the atmosphere and is deliquescent. laboratorynotes.comContributes to its interaction with environmental water.
Environmental StabilityThe perchlorate anion is very stable and non-volatile. nih.govnih.govLeads to persistence in soil and water systems.

Interference with Iodine Uptake by Thyroid Gland

The primary toxicological concern associated with perchlorate exposure is its effect on the thyroid gland. nih.govepa.gov The perchlorate anion (ClO₄⁻) is a potent competitive inhibitor of the sodium-iodide symporter (NIS), a protein located on the surface of thyroid cells responsible for transporting iodide from the bloodstream into the gland. nih.govresearchgate.net

This interference is a well-recognized mechanism of thyroid disruption. nih.gov Iodide is an essential component for the synthesis of thyroid hormones (T3 and T4), which are critical for regulating metabolism and are vital for normal growth and development, particularly in fetuses, infants, and children. nih.govepa.gov By blocking the NIS, perchlorate reduces the amount of iodide available to the thyroid, which can potentially lead to decreased production of thyroid hormones. nih.govnih.gov The perchlorate ion has a significantly higher affinity for the symporter compared to iodide, making it an effective competitor even at low concentrations. nih.gov

The fetus is considered the most vulnerable to the effects of perchlorate, as proper neurodevelopment depends on an adequate supply of maternal thyroid hormones. nih.govresearchgate.net Concerns about chronic, low-dose exposure through contaminated food and water persist, especially for sensitive populations or individuals with iodine insufficiency. nih.gov

Research Findings on Perchlorate and Thyroid Function

FindingDescriptionReference
Mechanism of ActionPerchlorate competitively inhibits the sodium-iodide symporter (NIS). nih.govresearchgate.net
Relative Affinity for NISThe perchlorate anion (ClO₄⁻) has a 30-fold higher affinity for the NIS compared to the iodide anion (I⁻). nih.gov
Health ConcernReduced iodide uptake can lead to decreased thyroid hormone production, which is critical for metabolism and neurodevelopment. nih.govnih.gov
Most Vulnerable PopulationsThe fetus, infants, and children are most susceptible due to the critical role of thyroid hormones in development. epa.govresearchgate.net

Stability in Aqueous Environments

Magnesium perchlorate is highly stable and soluble in aqueous environments. laboratorynotes.com It is exceptionally hygroscopic, meaning it readily absorbs moisture from the atmosphere, to the point of being deliquescent (dissolving in the water it absorbs). laboratorynotes.com Its hexahydrate form, Mg(ClO₄)₂·6H₂O, is a stable crystalline solid. zenodo.orgnasa.gov

The most profound significance of its stability in aqueous solutions relates to astrochemical environments, specifically on the planet Mars. laboratorynotes.com Various Mars missions, including the Phoenix lander and the Curiosity rover, have confirmed the presence of perchlorate salts, including magnesium perchlorate, in the Martian soil at concentrations of around 0.4–0.6 wt%. wikipedia.orgnih.gov

The key property of magnesium perchlorate in this context is its ability to drastically lower the freezing point of water, a phenomenon known as freezing-point depression. laboratorynotes.comwikipedia.org Aqueous solutions of magnesium perchlorate can remain liquid at temperatures far below the normal freezing point of pure water (0°C or 273 K). wikipedia.orgnasa.gov This creates stable brines under the cold conditions prevalent on Mars. researchgate.net

Research has shown that magnesium perchlorate brines have a eutectic temperature—the lowest possible freezing point for the mixture—of approximately 206 K (-67°C). researchgate.net This property strongly supports the hypothesis that liquid water, in the form of these brines, could exist transiently on or just below the Martian surface today. wikipedia.orgresearchgate.netnasa.gov The presence of such brines is linked to features like Recurring Slope Lineae (RSL), which are dark streaks observed on Martian slopes that appear to be caused by flowing liquid. nasa.govnasa.govcambridge.org The potential for stable liquid water, even if it is a highly saline brine, has significant implications for understanding the modern Martian hydrological cycle and assessing the planet's potential habitability. nih.govnasa.gov

Eutectic Properties of Perchlorate Brines Relevant to Mars

CompoundEutectic Temperature (K)Eutectic Concentration (wt%)Significance
Magnesium Perchlorate (Mg(ClO₄)₂)~206 K (-67 °C)44.0%Allows for liquid brines to be stable under cold Martian conditions. researchgate.net
Sodium Perchlorate (NaClO₄)~236 K (-37 °C)52.0%Another perchlorate salt found on Mars that can form brines. nasa.govresearchgate.net

Advanced Research Applications of Magnesium Perchlorate Hydrate

Role as Desiccants and Drying Agents in Gas Analysis and Laboratory Settings

Magnesium perchlorate (B79767), often sold under the trade name Anhydrone, is recognized as a superior drying agent, particularly for gas analysis where exceedingly dry conditions are necessary. Its effectiveness stems from its powerful hygroscopic nature, readily absorbing moisture from its surroundings.

Anhydrous magnesium perchlorate is distinguished by its exceptional drying efficiency, rivaling that of phosphorus pentoxide, which is often considered a benchmark for desiccants. Research has demonstrated that when the flow of moist air is maintained at a rate of up to 5 liters per hour, anhydrous magnesium perchlorate is as effective at removing water vapor as phosphorus pentoxide. In one continuous test lasting over eight hours, a tube containing 9.06 grams of magnesium perchlorate absorbed 5.23 grams of water without any detectable amount of water vapor escaping.

The water absorption capacity of magnesium perchlorate is significantly greater than many other common desiccants. It possesses several advantages over phosphorus pentoxide: its capacity for water absorption is several times greater, it does not become sticky upon handling, it resists the formation of channels that would reduce its efficiency, and it contracts in volume as it absorbs moisture. The compound forms a series of hydrates, with the hexahydrate, Mg(ClO₄)₂·6H₂O, containing 32.6% water by mass.

Below is a comparative table of drying agent efficiencies.

Drying AgentResidual Water (mg per liter of air)
Magnesium Perchlorate, Anhydrous 0.0005
Phosphorus Pentoxide0.0005
Sulfuric Acid, 95%0.3
Calcium Chloride, Anhydrous1.5

This table is generated based on comparative data to illustrate relative efficiency.

In high-precision analytical fields such as Isotopic Ratio Mass Spectrometry (IRMS) and Accelerator Mass Spectrometry (AMS), the presence of water can significantly interfere with measurements. Magnesium perchlorate is widely used in the desiccant columns of stable isotope mass spectrometers.

In AMS sample preparation, particularly for radiocarbon dating, samples are combusted to carbon dioxide (CO₂), which is then reduced to graphite (B72142) for analysis. During this graphitization process, water is produced as a byproduct and must be removed. Magnesium perchlorate serves as a convenient and reliable absorptive water trap, replacing the conventional method of using a dry ice/ethanol (B145695) cold finger. This application is crucial for achieving accurate and precise AMS measurements. Similarly, in CF-IRMS systems used for analyzing atmospheric gases, ambient air is pumped through magnesium perchlorate to remove water vapor before the sample is introduced into the mass spectrometer.

Beyond its affinity for water, anhydrous magnesium perchlorate is also highly effective at absorbing other volatile compounds, most notably ammonia (B1221849). It can quantitatively absorb ammonia gas at temperatures up to 440°F. The absorption capacity is substantial, capable of absorbing up to 50% of its own dry weight in the form of fixed ammonia. This property has been applied commercially in the scrubbing of gases to eliminate ammonia.

Exploration as Electrolytes in Advanced Storage Batteries

Researchers are exploring the use of magnesium perchlorate as a salt in non-aqueous liquid electrolytes for rechargeable magnesium batteries. Magnesium-ion batteries are a promising alternative to lithium-ion technology due to magnesium's higher natural abundance and greater theoretical volumetric capacity.

One study investigated an electrolyte system synthesized via a 'Solvent-in-Salt' method using magnesium perchlorate with dimethyl sulfoxide (B87167) (DMSO) and tetraethylene glycol dimethyl ether (DMTG). This system achieved a notable ionic conductivity of approximately 10⁻³ S·cm⁻¹ at a 0.22 M concentration of Mg(ClO₄)₂. Another research effort designed an electrolyte for a rechargeable magnesium-ion battery using magnesium perchlorate in a binary organic solvent mixture of 1,4,4-dioxane and acetonitrile (B52724). However, challenges remain. For instance, common electrolytes like magnesium perchlorate in acetonitrile are nucleophilic in nature, which can make them incompatible with certain cathode materials, such as sulfur, in magnesium-sulfur (Mg-S) batteries.

Catalytic Applications in Organic Chemical Syntheses

Magnesium perchlorate has been identified as an efficient Lewis acid catalyst in several organic chemical syntheses. A Lewis acid is a chemical species that can accept an electron pair. This catalytic activity facilitates reactions that might otherwise require harsh conditions or would proceed with lower yields.

For example, magnesium perchlorate catalyzes the synthesis of 1,2,3,4-tetrasubstituted 1,4-dihydropyridines from β-enaminoesters or β-enaminoketones. In this reaction, Mg(ClO₄)₂ demonstrated superior yields with minimal byproduct formation compared to other metal perchlorate catalysts. It has also been proven to be an effective catalyst for the synthesis of imines and phenylhydrazones from the reaction of carbonyl compounds with amines and phenylhydrazine, achieving high yields at room temperature in short reaction times.

Considerations in High-Energy Materials Research (Oxidizer Role)

Magnesium perchlorate is a powerful oxidizing agent. This property is central to its consideration in high-energy materials research, such as in pyrotechnics and propellants. An oxidizer provides oxygen for the combustion of a fuel. The perchlorate anion (ClO₄⁻) is a potent source of oxygen, which can be released upon heating. Magnesium perchlorate decomposes at 250°C.

Its strong oxidizing nature means it can form explosive mixtures when combined with combustible materials, finely powdered metals, or mineral acids. Research into its behavior shows that mixing it with a combustible dust like wood flour can significantly lower the ignition temperature. In one study, the ignition temperature of wood flour decreased from 250°C to 210°C when mixed with magnesium perchlorate, and a mixture containing 20% magnesium perchlorate resulted in a violent ignition. Specific instances have been documented where its use as a drying agent with organic compounds like dimethyl sulfoxide, ethylene (B1197577) oxide, and trimethyl phosphite (B83602) resulted in explosions. These characteristics require careful handling and are a key consideration in the formulation and stability testing of high-energy materials.

Theoretical and Computational Investigations of Magnesium Perchlorate Hydrate Systems

Density Functional Theory (DFT) Calculations for Spectroscopic Prediction and Interpretation

Density Functional Theory (DFT) has become a standard computational method for investigating the vibrational properties of molecular and crystalline systems, including magnesium perchlorate (B79767) hydrates. dtic.mil By calculating the second derivatives of the energy with respect to atomic positions, the force constants and, consequently, the vibrational frequencies of the molecule can be determined. arizona.edu These predicted frequencies are invaluable for interpreting and assigning bands in experimental spectra, such as infrared (IR) and Raman spectroscopy. mdpi.comdntb.gov.ua

Research has utilized DFT to elucidate the spectra of magnesium perchlorate hexahydrate (Mg(ClO₄)₂·6H₂O). arizona.edu For instance, calculations using the cam-B3LYP hybrid functional with a 6-31G basis set have been employed to identify the fundamental vibrational modes. arizona.edu This approach has been crucial in understanding unique spectral features observed in laboratory measurements. arizona.edu The calculations help to assign specific absorption bands to the vibrations of the perchlorate (ClO₄⁻) ion and the water molecules of hydration. arizona.eduresearchgate.net

DFT simulations can also be used to index resonances observed in other types of spectra, such as ¹H Magic Angle Spinning Nuclear Magnetic Resonance (MAS NMR) spectra, by modeling the local environments of protons in various proposed intermediate structures. researchgate.net

Table 1: Examples of DFT Functionals and Basis Sets in Spectroscopic Studies This table is illustrative of common methods used in computational chemistry for spectroscopic predictions.

MethodologyDescriptionTypical Application
Hybrid Functionals (e.g., B3LYP, cam-B3LYP)Combine a portion of exact Hartree-Fock exchange with DFT exchange-correlation. Often provide a good balance of accuracy and computational cost for molecular systems. arizona.edumdpi.comCalculation of vibrational frequencies (IR/Raman), geometric structures, and electronic properties. arizona.edumdpi.com
Basis Sets (e.g., 6-31G, 6-31G(d,p))Mathematical functions used to represent the atomic orbitals in the molecule. The complexity (e.g., addition of polarization functions like 'd' and 'p') affects the accuracy of the calculation. dtic.milarizona.eduUsed in conjunction with a functional to build the electronic wavefunction for the system. arizona.edu

Chemical Kinetics Modeling of Decomposition and Reaction Pathways

Computational modeling is essential for understanding the kinetics and mechanisms of the thermal decomposition of magnesium perchlorate hydrates. The process typically involves sequential dehydration steps followed by the decomposition of the anhydrous salt. wikipedia.orgnih.gov Experimental data for these processes are often obtained from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). researchgate.netbu.edu.eg

The dehydration of magnesium perchlorate hexahydrate proceeds through lower hydrates, as confirmed by in-situ X-ray diffraction experiments. nih.gov The hexahydrate first dehydrates to a tetrahydrate at approximately 348 K (75 °C), which is then converted to a dihydrate at around 423 K (150 °C). nih.gov The final decomposition of anhydrous magnesium perchlorate occurs at a significantly higher temperature, around 250 °C (523 K). wikipedia.org

Kinetic analysis of the data from thermal analysis experiments allows for the determination of key parameters like activation energy (Ea) and the pre-exponential factor (A). Two primary approaches to kinetic modeling are used for solid-state reactions:

Isoconversional (Model-Free) Methods: These methods evaluate kinetic parameters without assuming a specific reaction mechanism, analyzing the reaction rate at constant extents of conversion. bu.edu.eg

Model-Fitting Methods: These approaches fit experimental data to various solid-state reaction models (e.g., phase boundary, diffusion, nucleation models) to determine the most probable reaction mechanism. researchgate.net

These modeling techniques, widely applied to the decomposition of salts like other perchlorates and chlorides, are critical for elucidating the precise reaction pathways and energetic barriers involved in the decomposition of magnesium perchlorate hydrates. bu.edu.egresearchgate.net

Table 2: Dehydration and Decomposition Temperatures for Magnesium Perchlorate

TransitionApproximate Temperature (K)Approximate Temperature (°C)Reference
Mg(ClO₄)₂·6H₂O → Mg(ClO₄)₂·4H₂O348 K75 °C nih.gov
Mg(ClO₄)₂·4H₂O → Mg(ClO₄)₂·2H₂O423 K150 °C nih.gov
Decomposition of Anhydrous Mg(ClO₄)₂~523 K~250 °C wikipedia.org

Theoretical Calculations of Eutectic Values for Aqueous Solutions

Thermodynamic models are employed to calculate the phase diagrams of aqueous electrolyte solutions, including the eutectic point, which is the lowest temperature at which a liquid phase can exist. For the magnesium perchlorate–water (Mg(ClO₄)₂–H₂O) system, these calculations are particularly relevant for planetary science, as they help determine the conditions under which liquid brines could be stable on Mars. wikipedia.orgusra.edu

Prominent aqueous thermodynamic models used for these calculations include:

The Pitzer Model: This model uses ion-interaction equations to calculate thermodynamic properties like water activity in high-concentration electrolyte solutions. usra.eduusra.edu

FREZCHEM: This is a comprehensive thermodynamic model that includes a large database of solid phases and can model complex aqueous systems, including those containing various perchlorate salts. researchgate.netwashington.edu

Using these models, researchers have calculated the eutectic temperature and concentration for magnesium perchlorate solutions. Theoretical calculations based on thermodynamic data place the eutectic temperature as low as 200 K (-73 °C) at a concentration of 43.7–43.9 wt%. usra.eduusra.edu Another modeling estimate places the eutectic at 204.95 K for a 3.48 molal solution. washington.edu These theoretical values are in general agreement with experimental measurements and underscore the profound freezing point depression caused by this salt. usra.eduwashington.eduresearchgate.net

Table 3: Theoretically Calculated Eutectic Values for Mg(ClO₄)₂-H₂O System

Calculated Eutectic TemperatureCalculated Eutectic ConcentrationModel/MethodReference
200 K43.7 wt%Thermodynamic Calculations usra.edu
200 K43.9 wt%Thermodynamic Calculations (Pitzer Model) usra.edu
204.95 K3.48 mFREZCHEM Model washington.edu

Conformational Studies of Organic Molecules in the Presence of Magnesium Perchlorate

Magnesium perchlorate can significantly influence the chemical environment, particularly in aqueous solutions, which in turn can affect the structure and conformation of dissolved organic molecules. The magnesium ion (Mg²⁺) acts as a Lewis acid, capable of interacting with functional groups on organic compounds. organic-chemistry.org

Computational studies investigate how the presence of high concentrations of salts like magnesium perchlorate affects the hydration and association of biological molecules. taylorandfrancis.com For instance, the effect of near-eutectic concentrations of magnesium perchlorate on simple amino acids like glycine (B1666218) has been a subject of theoretical inquiry. taylorandfrancis.com Such studies aim to understand how the intense ionic environment and the salt's ability to structure surrounding water molecules might alter the conformational preferences and intermolecular interactions of organic species. taylorandfrancis.com

These investigations typically employ methods such as:

Molecular Dynamics (MD) Simulations: To model the behavior of the organic molecule, salt ions, and water molecules over time, revealing changes in hydration shells and conformational dynamics.

Quantum Mechanics (QM) Methods: Such as DFT, to calculate the energies of different conformers of the organic molecule in the presence of explicit ions or a polarizable continuum model representing the brine, thereby determining shifts in conformational stability. nih.gov

A key finding from these theoretical investigations is that Mg(ClO₄)₂ is highly effective at altering bulk water structure, creating an effect similar to that of very high pressure. taylorandfrancis.com This restructuring of the solvent environment is a primary mechanism by which the salt can influence the conformational equilibria and association behavior of organic solutes. taylorandfrancis.com

Research Laboratory Safety Protocols and Handling of Magnesium Perchlorate Hydrate

Oxidizing Agent Hazards and Risk Assessment

Magnesium perchlorate (B79767) is classified as a strong oxidizing agent, which means it can intensify fires or cause them upon contact with combustible materials. uicinc.com A thorough risk assessment is mandatory before its use, and it is often designated as a particularly hazardous substance requiring institutional approval. washington.edu The primary hazards include its potential to greatly increase the burning rate of combustible materials and the risk of violent reactions. uicinc.comcoleparmer.com

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Oxidizing solids2H272: May intensify fire; oxidizer
Skin irritation2H315: Causes skin irritation
Eye irritation2AH319: Causes serious eye irritation
Specific target organ toxicity - single exposure (Respiratory system)3H335: May cause respiratory irritation

This data is compiled from multiple sources. uicinc.comwashington.edumerckmillipore.com

Reactivity with Combustible Materials and Reducing Agents in a Laboratory Context

In a laboratory context, magnesium perchlorate hydrate (B1144303) must be kept away from all combustible materials and reducing agents. uicinc.comwashington.edu Contact with substances like wood, paper, oil, organic materials, and finely divided metals can lead to ignition, combustion, or even violent decomposition. uicinc.comscbt.com It can also react violently with strong acids and other specific chemicals, forming explosive compounds. coleparmer.comsigmaaldrich.com

Incompatible Materials:

Strong acids uicinc.com

Combustible materials uicinc.com

Reducing agents uicinc.com

Organic materials uicinc.com

Finely powdered metals laballey.com

Ammonia (B1221849) laballey.com

Dimethyl sulfoxide (B87167) sigmaaldrich.com

Phosphorus sigmaaldrich.com

Evaluation of Explosive Decomposition Potential, Especially for Lower Hydrates

While stable under normal conditions, magnesium perchlorate can become unstable. uicinc.com There is a significant risk of lower hydrates, formed through unintentional dehydration, undergoing explosive decomposition. scbt.com Therefore, great care must be taken to avoid the dehydration of the compound. scbt.com Heating the substance may lead to violent rupture of containers. scbt.com Prolonged exposure to heat or fire can also result in an explosion. noaa.govnih.gov

Recommended Personal Protective Equipment (PPE) for Researchers

To mitigate exposure risks, researchers must wear appropriate Personal Protective Equipment (PPE). This includes a lab coat, chemical safety goggles or a face shield, and chemical-resistant gloves (e.g., nitrile rubber). uicinc.comwashington.educoleparmer.com In situations where dust formation is likely or ventilation is inadequate, a NIOSH-approved respirator is necessary. washington.edupentaphos.com

Recommended PPE:

Protection TypeSpecification
Eye/Face ProtectionChemical safety goggles or full face shield. coleparmer.comscbt.com
Skin ProtectionChemical-resistant gloves (e.g., Nitrile rubber) and a lab coat. uicinc.comwashington.edu
Respiratory ProtectionNIOSH-approved respirator for dusts if engineering controls are insufficient. washington.edupentaphos.com

Safe Handling and Storage Practices in Research Environments

Magnesium perchlorate hydrate should be handled in a well-ventilated area, preferably within a fume hood, to minimize dust generation and accumulation. uicinc.comwashington.edu Containers must be kept tightly closed when not in use. washington.edu

For storage, it should be kept in a cool, dry, and well-ventilated area, away from heat, open flames, and incompatible materials. uicinc.comcoleparmer.com It is crucial to store it separately from combustible and organic materials. uicinc.comthermofisher.com

Spill Containment and Cleaning Procedures for Laboratory Incidents

In the event of a spill, the area should be evacuated and ventilated. washington.edu Ignition sources must be eliminated. scbt.com For minor spills, the material should be carefully swept up, avoiding dust creation, and placed into a labeled, closed container for disposal. coleparmer.comwashington.edu Inert materials like sand or earth can be used to contain the spill, but organic absorbents such as sawdust are strictly forbidden. scbt.com The spill area should then be cleaned with water. uq.edu.au For large spills, emergency responders should be alerted. scbt.com

Disposal Considerations for this compound Research Waste

All waste containing this compound, including contaminated cleaning materials, must be treated as hazardous waste. washington.edu It should be collected in a designated, labeled, wide-mouth plastic container. washington.edu Disposal must be conducted in accordance with all local, state, and federal regulations. scbt.com Inorganic peroxides and oxidants can be rendered harmless by reduction with an acidic sodium thiosulfate (B1220275) solution. merckmillipore.commerckmillipore.com

Future Research Trajectories and Open Questions in Magnesium Perchlorate Hydrate Studies

The study of magnesium perchlorate (B79767) and its hydrates stands at a critical juncture, with foundational knowledge established but numerous avenues for deeper exploration remaining. The ubiquity of this compound in terrestrial arid environments and its significant presence on Mars have catalyzed a broad range of scientific inquiries. However, to advance our understanding, future research must pivot towards more nuanced and complex investigations. The following sections outline key trajectories and open questions that will shape the next phase of research into magnesium perchlorate hydrates.

Q & A

Q. What synthetic methods yield high-purity magnesium perchlorate hydrate, and how can side reactions be minimized?

this compound is typically synthesized by reacting magnesium oxide or carbonate with perchloric acid, followed by controlled crystallization . For purity, excess acid is removed via vacuum evaporation, and residual water is eliminated using desiccants like silica gel. Pyridine adducts (e.g., Mg(ClO₄)₂·nC₅H₅N) can also be thermally decomposed to produce anhydrous forms, which are then hydrated under controlled humidity . Side reactions, such as chloride contamination, are mitigated by using high-purity reagents and inert atmospheres.

Q. How can the hydration state (x in Mg(ClO₄)₂·xH₂O) be experimentally determined?

Thermogravimetric analysis (TGA) is the primary method. Heating the compound at 2–5°C/min under nitrogen reveals mass loss steps corresponding to water release. For example, dehydration from hexahydrate to tetrahydrate occurs near 50°C, while complete dehydration to anhydrous Mg(ClO₄)₂ occurs at 185–190°C . Complementary techniques like Karl Fischer titration quantify residual water, and X-ray diffraction (XRD) identifies crystalline hydrate phases .

Q. What spectroscopic techniques are optimal for characterizing this compound’s structure?

  • Raman/IR spectroscopy : Identifies ClO₄⁻ symmetric stretching (~930 cm⁻¹) and hydrogen-bonding interactions in hydrates .
  • XRD : Resolves lattice parameters and confirms hydrate phases (e.g., monoclinic vs. orthorhombic structures in oxonium perchlorate analogs) .
  • Proton NMR : Detects hydrogen bonding environments in hydrates, though limited by paramagnetic impurities .

Advanced Research Questions

Q. How do hydration states influence thermal decomposition pathways in astrochemical studies?

Hydration state critically impacts O₂ release temperatures. For example, fully hydrated Mg(ClO₄)₂·6H₂O releases O₂ at ~300°C, while partially dehydrated forms (e.g., Mg(ClO₄)₂·2H₂O) release O₂ at lower temperatures (~250°C) due to reduced lattice stability . In Mars regolith simulations, varying humidity cycles create metastable hydrate mixtures, complicating thermal data interpretation. Researchers must precondition samples at defined RH levels to isolate hydration effects .

Q. How can conflicting solubility data in organic solvents be resolved?

Discrepancies arise from hydration states and solvent purity. This compound is highly soluble in polar aprotic solvents (e.g., DMF, ethanol) due to perchlorate’s low charge density. For ethanol, solubility exceeds 50 g/100 mL at 25°C . However, anhydrous forms exhibit lower solubility in methanol (~30 g/100 mL) compared to hydrates. Standardize solvent drying (e.g., molecular sieves) and report hydration states explicitly .

Q. What kinetic models best describe its redox behavior in catalytic applications?

this compound acts as a mild oxidizer in organic reactions (e.g., alcohol to ketone conversions). Pseudo-first-order kinetics are observed with Arrhenius activation energies of ~60–80 kJ/mol. However, competing pathways (e.g., radical formation) complicate rate laws. Use in situ FTIR or UV-Vis to monitor intermediate species and refine models .

Q. How can explosive risks during thermal decomposition be mitigated in experimental setups?

  • Controlled heating : Use slow ramp rates (<5°C/min) and inert atmospheres (N₂/Ar) to prevent rapid O₂ release .
  • Small-scale trials : Limit sample masses to <100 mg in TGA/DSC experiments .
  • Pressure relief : Employ sealed reactors with burst disks for high-pressure studies .

Methodological Considerations

Q. What protocols ensure safe handling in synthetic workflows?

  • Storage : Keep in airtight containers with desiccants (RH <10%) to prevent unintended hydration .
  • PPE : Use blast shields, fire-resistant gloves, and fume hoods during synthesis .
  • Waste disposal : Neutralize with reducing agents (e.g., NaHSO₃) before aqueous disposal .

Q. How do coordination studies in non-aqueous solvents inform solvation dynamics?

In DMF, Mg(ClO₄)₂ forms [Mg(DMF)₆]²⁺ complexes with perchlorate counterions. XAFS and XRD reveal six-coordinate Mg²⁺ with Mg–O bond lengths of 2.08 Å. Compare with aqueous solutions (where [Mg(H₂O)₆]²⁺ dominates) to assess solvent polarity effects on ion pairing .

Data Contradiction Analysis

Q. Why do some studies report ClO₄⁻ as inert, while others note redox activity with transition metals?

Perchlorate’s redox inertia is kinetic, not thermodynamic. In Fe²⁺/Mg(ClO₄)₂ systems, ClO₄⁻ remains inert at pH >3 due to high activation barriers. However, trace catalysts (e.g., UV light, Fe³⁺) lower barriers, enabling ClO₄⁻ reduction to Cl⁻. Control experiments with radical scavengers (e.g., tert-butanol) clarify mechanistic pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.